Product packaging for 2-(Benzofuran-5-YL)acetic acid(Cat. No.:CAS No. 142935-60-2)

2-(Benzofuran-5-YL)acetic acid

Cat. No.: B602384
CAS No.: 142935-60-2
M. Wt: 176.17
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Benzofuran-5-yl)acetic Acid is a valuable chemical scaffold in medicinal and agricultural chemistry research. The benzofuran core is a privileged structure in drug discovery, known for its diverse biological activities . This acetic acid derivative serves as a key synthetic intermediate for the generation of novel compounds, particularly amides, aimed at developing new therapeutic and agrochemical agents . Research indicates that molecules incorporating the benzofuran nucleus exhibit a broad spectrum of pharmacological properties, including anticancer, antioxidant, and antimicrobial activities . In agricultural science, this compound is utilized to synthesize novel benzofuranyl acetic acid amides for investigating their efficacy against plant pathogens such as Fusarium oxysporum . The carboxylic acid functionality allows for further chemical modifications, enabling researchers to explore structure-activity relationships and develop compounds with enhanced potency and selectivity for various biological targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B602384 2-(Benzofuran-5-YL)acetic acid CAS No. 142935-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTBNKYATQJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142935-60-2
Record name 5-Benzofuranacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Benzofuran-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(Benzofuran-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of biological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 2-(benzofuran-5-yl)acetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. While various methods exist for the synthesis of benzofuran rings, a common approach involves the reaction of a substituted phenol with an α-halo ester.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-(benzofuran-5-yl)acetate cluster_1 Step 2: Hydrolysis to this compound A Starting Materials B Reaction A->B Reagents & Conditions C Purification B->C Crude Product D Ethyl 2-(benzofuran-5-yl)acetate C->D Precursor E Hydrolysis D->E Base & Solvent F Acidification & Purification E->F Intermediate Salt G Final Product F->G Pure Acid

A high-level overview of the two-step synthesis process.

A more detailed representation of the chemical transformations is provided below.

Chemical_Synthesis start Substituted Phenol + Ethyl Bromoacetate intermediate Ethyl 2-(benzofuran-5-yl)acetate start->intermediate Base-catalyzed Cyclization final_product This compound intermediate->final_product Alkaline Hydrolysis & Acidification

Key chemical transformations in the synthesis pathway.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous benzofuran derivatives.

Synthesis of Ethyl 2-(benzofuran-5-yl)acetate (Precursor)

A common method for the formation of the benzofuran ring is the Perkin reaction or a related cyclization. An alternative and often high-yielding approach is the palladium-catalyzed Sonogashira coupling of a 5-halobenzofuran with a suitable acetylene, followed by further functional group manipulation. For the purpose of this guide, we will outline a hypothetical procedure based on common benzofuran synthesis strategies.

Materials:

  • 5-Bromobenzofuran

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromobenzofuran (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by triethylamine (2 equivalents) and ethyl acrylate (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(benzofuran-5-yl)acetate.

Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(benzofuran-5-yl)acetate

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane or Ethyl acetate for extraction

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(benzofuran-5-yl)acetate (1 equivalent) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Add potassium hydroxide (5-6 equivalents) to the solution.

  • Heat the mixture to reflux for 5-6 hours, monitoring the disappearance of the starting material by TLC.[1][2]

  • After cooling to room temperature, add water to the reaction mixture and extract with a small amount of dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid while cooling in an ice bath.[1][2]

  • A precipitate of this compound should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford pure this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 142935-60-2
Appearance Expected to be a solid

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.7Doublet1HH-4
~7.6Doublet1HH-2
~7.5Doublet1HH-7
~7.2Doublet of Doublets1HH-6
~6.8Doublet1HH-3
~3.8Singlet2H-CH₂-

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-178C=O (Carboxylic Acid)
~155C-7a
~145C-2
~128C-3a
~127C-5
~124C-4
~122C-6
~111C-7
~106C-3
~35-40-CH₂-

Table 4: Expected IR and Mass Spectrometry Data

TechniqueKey Peaks / m/z
IR (KBr, cm⁻¹) ~3300-2500 (O-H, broad), ~1700 (C=O), ~1600, ~1450 (C=C, aromatic)
Mass Spec (EI) m/z 176 (M⁺), 131 (M⁺ - COOH)

Biological Context and Potential Applications

Benzofuran derivatives are prevalent in numerous natural products and synthetic compounds with significant pharmacological properties. They are known to interact with a variety of biological targets. While the specific signaling pathways and biological activities of this compound are not extensively documented, its structural similarity to other bioactive benzofurans suggests potential applications in several therapeutic areas.

Biological_Relevance A This compound B Lead Compound for Drug Discovery A->B Serves as C Anti-inflammatory Agents B->C Potential Development D Anticancer Agents B->D Potential Development E CNS-active Agents B->E Potential Development

References

Spectroscopic and Synthetic Profile of 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(Benzofuran-5-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this document presents a comprehensive set of predicted spectroscopic values for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. These predictions are based on established principles and data from analogous structures. Furthermore, this guide outlines a plausible synthetic route and detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, offering a valuable resource for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is a key component in numerous natural products and synthetic drugs. The introduction of an acetic acid moiety at the 5-position of the benzofuran ring system, as in this compound, presents a molecule with potential applications as a building block in the synthesis of more complex pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

This guide addresses the current gap in readily available, consolidated spectroscopic data for this compound. By providing robust predicted data and detailed experimental methodologies, this document aims to facilitate further research and development involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are theoretical values derived from spectral data of structurally related compounds and established spectroscopic principles. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~7.85Doublet1HH-4
~7.65Doublet1HH-2
~7.50Doublet1HH-7
~7.30Doublet of Doublets1HH-6
~6.80Doublet1HH-3
~3.70Singlet2H-CH₂-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~175.0-COOH
~155.0C-7a
~145.0C-2
~130.0C-5
~128.0C-3a
~125.0C-6
~122.0C-4
~111.0C-7
~106.0C-3
~40.0-CH₂-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
176[M]⁺ (Molecular Ion)
131[M - COOH]⁺
103[C₇H₃O]⁺
77[C₆H₅]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
1710 - 1680StrongC=O stretch (Carboxylic Acid)
1600 - 1450Medium to StrongC=C stretch (Aromatic)
1300 - 1200StrongC-O stretch (Carboxylic Acid)
950 - 910Broad, MediumO-H bend (Carboxylic Acid)

Experimental Protocols

The following sections detail a proposed synthetic route and standard procedures for the spectroscopic analysis of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a Heck coupling reaction between 5-bromobenzofuran and a suitable vinyl acetate derivative, followed by hydrolysis.

Step 1: Synthesis of 5-Bromobenzofuran (This starting material can be synthesized via several literature methods, often starting from 4-bromophenol and chloroacetaldehyde diethyl acetal.)

Step 2: Heck Coupling of 5-Bromobenzofuran with tert-Butyl Acrylate

  • To a sealed reaction vessel, add 5-bromobenzofuran (1.0 eq.), tert-butyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the product from Step 2 in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove residual TFA.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Process the acquired data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

  • Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI) techniques.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Chemical Structure and Numbering

chemical_structure cluster_benzofuran This compound C5 C5 C6 C6 C5->C6 CH2 CH₂ C5->CH2 C7 C7 C6->C7 C7a C7a C7->C7a O1 O1 C7a->O1 C3a C3a C3a->C7a C4 C4 C3a->C4 C4->C5 C2 C2 O1->C2 C3 C3 C2->C3 C3->C3a COOH COOH CH2->COOH

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

synthesis_workflow start 5-Bromobenzofuran reagent1 tert-Butyl Acrylate Pd(OAc)₂, P(o-tolyl)₃, Et₃N start->reagent1 intermediate tert-Butyl 2-(Benzofuran-5-yl)acrylate reagent1->intermediate Heck Coupling reagent2 1. H₂/Pd-C 2. TFA/DCM intermediate->reagent2 product This compound reagent2->product Reduction & Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Key Predicted Spectroscopic Correlations

spectroscopic_correlations cluster_structure This compound cluster_nmr NMR cluster_ms_ir MS & IR struct Aromatic-CH₂-COOH HNMR ¹H NMR (ppm) ~11.5 (s, 1H, COOH) ~7.8-6.8 (m, 5H, Ar-H) ~3.7 (s, 2H, CH₂) struct->HNMR Correlates to CNMR ¹³C NMR (ppm) ~175 (COOH) ~155-106 (Ar-C) ~40 (CH₂) struct->CNMR Correlates to MS MS (m/z) 176 [M]⁺ 131 [M-COOH]⁺ struct->MS Correlates to IR IR (cm⁻¹) ~3000 (br, O-H) ~1700 (s, C=O) struct->IR Correlates to

Caption: Key predicted spectroscopic correlations for the title compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Benzofuran-5-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-(Benzofuran-5-YL)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural similarity to known pharmacophores, this compound is a valuable building block in the synthesis of novel bioactive molecules.[1] This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a relevant biological signaling pathway to contextualize its potential pharmacological effects.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, a combination of predicted values and experimental data for related compounds provides valuable insights.

Quantitative Data Summary

The following tables summarize the available predicted and experimental physicochemical data for this compound and its derivatives. Predicted values are computationally derived and provide estimations, while experimental data for related compounds offer a comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol [1]
Predicted Melting Point Not Available
Predicted Boiling Point Not Available
Predicted pKa Not Available
Predicted Water Solubility Not Available
Predicted logP Not Available

Table 2: Experimental Melting Points of Related 2-(Benzofuran-yl)acetic Acid Derivatives

CompoundMelting Point (°C)Melting Point (K)
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid128-129401–402 K[2]
2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid126-127399–400 K[3]
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid150-151423–424 K[4]
2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid188-189461-462 K
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid147-148420–421 K
2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid163-164436-437 K[5]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of solid organic acids like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Melting Point Determination [6][7][8][9]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Final Determination: The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 1-2°C.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [10][11][12]

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method [13][14][15][16]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Solubility Calculation: The aqueous solubility is expressed in units such as mg/mL or mol/L.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: HPLC-based Determination [17][18][19][20][21]

  • System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.

  • Retention Time Measurement: The retention times of the standard compounds are measured.

  • Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • logP Calculation: The retention time of the compound is measured, and its logP value is determined by interpolation from the calibration curve.

Biological Context and Signaling Pathways

One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.

The following diagram illustrates a simplified representation of the JAK/STAT3 signaling pathway, which can be a potential target for benzofuran-based compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK Receptor:f1->JAK Activation P_JAK P-JAK JAK->P_JAK Phosphorylation STAT3 STAT3 P_JAK->STAT3 Recruitment & Phosphorylation P_STAT3 P-STAT3 STAT3->P_STAT3 STAT3_Dimer P-STAT3 Dimer P_STAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Simplified JAK/STAT3 Signaling Pathway.

Experimental Workflow for Physicochemical Profiling

The logical flow for determining the key physicochemical properties of a novel compound like this compound is outlined below.

Physicochemical_Workflow Compound_Synthesis Synthesis & Purification of This compound Purity_Assessment Purity Assessment (e.g., HPLC, NMR) Compound_Synthesis->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point pKa_Determination pKa Determination (Potentiometric Titration) Purity_Assessment->pKa_Determination Solubility_Assay Aqueous Solubility (Shake-Flask Method) Purity_Assessment->Solubility_Assay logP_Determination logP Determination (HPLC Method) Purity_Assessment->logP_Determination Data_Analysis Data Analysis & Interpretation Melting_Point->Data_Analysis pKa_Determination->Data_Analysis Solubility_Assay->Data_Analysis logP_Determination->Data_Analysis

Caption: Physicochemical Profiling Workflow.

References

Biological Screening of Novel 2-(Benzofuran-5-YL)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of novel 2-(benzofuran-5-yl)acetic acid derivatives and related benzofuran compounds. It summarizes key quantitative data from various studies, details common experimental protocols for evaluating anticancer, anti-inflammatory, and antimicrobial activities, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Biological Activity Data

Table 1: Anticancer Activity of Benzofuran Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Benzofuran-chalcone hybrid (4g)HCC1806 (Breast)MTT5.93[1]
Benzofuran-chalcone hybrid (4g)HeLa (Cervical)MTT5.61[1]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)MTT0.87[2]
Benzofuran-2-carboxamide (50g)HeLa (Cervical)MTT0.73[2]
Benzofuran-2-carboxamide (50g)A549 (Lung)MTT0.57[2]
3-Methylbenzofuran deriv. (16b)A549 (Lung)MTT1.48[2]
Benzofuran-isatin conjugate (5a)SW620 (Colon)MTTPotent & Selective[3]
Benzofuran-isatin conjugate (5a)HT29 (Colon)MTTPotent & Selective[3]
Chalcone benzofuran deriv. (6d)-VEGFR-2 Inhibition0.001[4]
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayInhibition/IC50Reference
Piperazine/benzofuran hybrid (5d)NO Production (LPS-stimulated RAW 264.7)IC50 = 52.23 ± 0.97 µM[5]
7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acidMouse Writhing Analgesic Assay57x potency of aspirin[6]
7-benzoylbenzofuran-5-ylacetic acidsRat Paw Edema0.5-3x potency of phenylbutazone[6]
Table 3: Antimicrobial Activity of Benzofuran Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)
Benzofuran-based 1,2,3-triazole (6g, 6h, 6i)S. aureus, B. subtilis, E. coli, P. aeruginosaBroth DilutionModerate to Good
Benzofuran-based 1,2,3-triazole (6g, 6h, 6i)A. niger, S. rolfsiiBroth DilutionModerate to Good

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the biological screening of novel benzofuran derivatives.

Anticancer Activity Screening

a) MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

b) VEGFR-2 Kinase Assay:

This assay measures the ability of the compounds to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The benzofuran derivatives are pre-incubated with the VEGFR-2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: The phosphorylation of the substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or fluorescence-based detection.

  • Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the test compounds, and IC50 values are calculated.

Anti-inflammatory Activity Screening

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:

This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period before being stimulated with LPS.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Griess Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

b) Carrageenan-Induced Paw Edema in Rats:

This in vivo assay is a classical model for evaluating the anti-inflammatory activity of compounds.[6]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., phenylbutazone) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity Screening

a) Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

b) Agar Well Diffusion Method:

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A solid growth medium (agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the benzofuran derivative solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured. A larger zone of inhibition indicates higher antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the biological activity of benzofuran derivatives and the general workflows of the screening assays.

Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome start Novel 2-(Benzofuran-5-YL) acetic Acid Derivatives anticancer Anticancer Assays (MTT, VEGFR-2) start->anticancer antiinflammatory Anti-inflammatory Assays (NO, Paw Edema) start->antiinflammatory antimicrobial Antimicrobial Assays (MIC, Diffusion) start->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 antiinflammatory->ic50 antimicrobial->ic50 pathway Mechanism of Action (Signaling Pathways) ic50->pathway lead Lead Compound Identification pathway->lead

General workflow for the biological screening of novel compounds.

Anticancer Signaling Pathway: VEGFR-2 Inhibition

Benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.[1][4]

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Transcription Benzofuran 2-(Benzofuran-5-YL)acetic Acid Derivative Benzofuran->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Anti-inflammatory Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.[5]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Transcription Benzofuran 2-(Benzofuran-5-YL)acetic Acid Derivative Benzofuran->IKK Inhibits Benzofuran->MAPKKK Inhibits

Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

References

Unraveling the Biological Activities of 2-(Benzofuran-5-YL)acetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature reveals a notable absence of specific studies detailing the mechanism of action, biological targets, and associated signaling pathways for 2-(Benzofuran-5-YL)acetic acid. While the broader class of benzofuran derivatives has attracted considerable scientific interest for a range of potential therapeutic applications, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties, the specific biological role of the 5-yl acetic acid variant remains largely unexplored.[1][2] This technical guide summarizes the available information on related compounds to provide a contextual framework, while highlighting the current knowledge gap regarding this compound itself.

General Pharmacological Context of Benzofuran Derivatives

Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities.[1][3] Research into various substituted benzofuran acetic acid analogs has pointed towards several potential, albeit unconfirmed, avenues for the mechanism of action for the broader class.

For instance, some complex benzofuran derivatives have been investigated for their role as inhibitors of specific enzymes or as receptor antagonists. One such example is the compound ABT-239, a benzofuran derivative that acts as a potent and selective histamine H3 receptor antagonist.[4] This compound, however, possesses a significantly more complex structure than this compound, making direct extrapolation of its mechanism of action inappropriate.

Furthermore, patent literature describes certain benzofuran derivatives as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, suggesting a potential application as diuretics for cardiovascular diseases like hypertension.[5][6] Again, these compounds feature distinct substitution patterns that are critical for their specific activity, and it cannot be assumed that this compound would share this target.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is documented in the scientific literature, primarily focusing on chemical characterization and crystal structure analysis. These studies provide foundational chemical data but do not delve into biological mechanisms.[1][2][7][8][9] The compound is utilized as a building block in pharmaceutical synthesis for developing novel bioactive molecules.[10]

Future Research Directions

The absence of specific mechanistic data for this compound underscores a significant area for future research. To elucidate its biological function, a systematic investigation employing a variety of experimental approaches would be necessary.

A proposed experimental workflow to determine the mechanism of action is outlined below.

experimental_workflow start This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation assays) start->phenotypic_screening Initial Biological Evaluation target_identification Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screening->target_identification Identified Bioactivity target_validation Target Validation (e.g., siRNA/CRISPR, overexpression) target_identification->target_validation Putative Target(s) pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_validation->pathway_analysis Validated Target in_vivo In Vivo Model Studies (e.g., animal models of disease) pathway_analysis->in_vivo Elucidated Pathway lead_optimization Lead Optimization in_vivo->lead_optimization Demonstrated Efficacy clinical_trials Preclinical & Clinical Development lead_optimization->clinical_trials

Caption: Proposed experimental workflow for elucidating the mechanism of action.

This workflow would begin with broad phenotypic screening to identify any biological effects of the compound. Subsequent steps would involve identifying the molecular target(s), validating their role, and then mapping the downstream signaling pathways.

Conclusion

References

Structural Elucidation of 2-(Benzofuran-5-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Benzofuran-5-YL)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The benzofuran scaffold is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data to confirm the molecular structure. All quantitative data are presented in standardized tables for clarity and comparative purposes. Furthermore, logical workflows and key structural correlations are visualized using signaling pathway diagrams.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.[1][3] The specific isomer, this compound, serves as a crucial building block in the development of novel therapeutics.[4] Accurate structural confirmation is paramount for its use in drug discovery and development, ensuring the correct molecular architecture for subsequent synthetic modifications and biological evaluation. This guide details the multifaceted approach to its structural elucidation, employing a suite of modern analytical techniques.

Synthesis

The synthesis of this compound is typically achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(benzofuran-5-yl)acetate. This method is analogous to the preparation of similar benzofuran acetic acid derivatives.[5][6][7]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of ethyl 2-(benzofuran-5-yl)acetate (1.0 mmol) in a mixture of methanol (20 mL) and water (20 mL), add potassium hydroxide (6.0 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract with dichloromethane to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with chloroform.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound as a solid.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0br s1H-COOH
~7.65d1HH4
~7.50d1HH7
~7.30dd1HH6
~6.75s1HH3
~3.80s2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~176.0-COOH
~155.0C7a
~145.0C2
~128.0C5
~127.0C3a
~124.0C6
~121.0C4
~111.0C7
~102.0C3
~35.0-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
Electrospray Ionization (ESI)Negative[M-H]⁻ ≈ 189Deprotonation of the carboxylic acid
Electron Ionization (EI)Positive[M]⁺ ≈ 190Molecular ion
High-Resolution MS (HRMS)ESI-NegativeCalculated for C₁₀H₇O₃⁻Provides exact mass for formula confirmation
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic)
1000-1300StrongC-O stretch (ether and carboxylic acid)

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring ¹H and ¹³C NMR spectra.

  • Data Acquisition: Record the spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for determining the molecular weight. For fragmentation analysis, an electron ionization (EI) source can be used.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structural elucidation process and the correlation between the spectroscopic data and the confirmed chemical structure.

G Figure 1: Workflow for the Structural Elucidation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation start Ethyl 2-(benzofuran-5-yl)acetate hydrolysis Alkaline Hydrolysis start->hydrolysis purification Purification hydrolysis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI, EI) product->ms ir IR Spectroscopy product->ir interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Confirmed Structure interpretation->structure

Caption: Figure 1: General workflow from synthesis to structural confirmation.

G Figure 2: Correlation of Spectroscopic Data to the Molecular Structure cluster_data Spectroscopic Evidence structure This compound Benzofuran Core Acetic Acid Side Chain nmr_core Aromatic & Olefinic Protons/Carbons (NMR) structure:f0->nmr_core nmr_sidechain Aliphatic Protons/Carbons (NMR) structure:f1->nmr_sidechain ir_functional C=O & O-H stretches (IR) structure:f1->ir_functional ms_mw Molecular Weight (MS) structure->ms_mw

Caption: Figure 2: Relationship between structural fragments and spectroscopic evidence.

Conclusion

The structural elucidation of this compound is a systematic process involving targeted synthesis followed by comprehensive analysis using a combination of NMR, MS, and IR spectroscopy. The collective data from these techniques provide unambiguous evidence for the molecular formula, the connectivity of atoms, and the presence of key functional groups, thereby confirming the identity and purity of the compound. This robust characterization is a critical step in ensuring the quality and reliability of this important synthetic intermediate for applications in pharmaceutical research and development.

References

Initial Toxicity Screening of 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzofuran-5-YL)acetic acid is a heterocyclic compound with potential applications in pharmaceutical development as an intermediate for drugs targeting various conditions, including inflammation and central nervous system disorders.[1] As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxicological profile is a critical prerequisite for further development. This technical guide outlines a comprehensive strategy for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. In the absence of publicly available toxicity data for this specific molecule, this guide provides a standardized workflow based on established protocols and contextualizes potential outcomes with data from structurally related benzofuran derivatives.

The proposed screening cascade encompasses fundamental in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity, providing a foundational dataset to inform subsequent, more detailed toxicological investigations.

Proposed Initial Toxicity Screening Workflow

A tiered approach is recommended for the initial toxicity assessment, starting with in vitro assays to minimize animal use and progressing to in vivo studies if warranted. This workflow ensures a systematic evaluation of the compound's potential hazards.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Decision Point Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Genotoxicity Assay (e.g., Ames Test) Genotoxicity Assay (e.g., Ames Test) Cytotoxicity Assay (e.g., MTT)->Genotoxicity Assay (e.g., Ames Test) If low cytotoxicity Data Analysis & Risk Assessment Data Analysis & Risk Assessment Genotoxicity Assay (e.g., Ames Test)->Data Analysis & Risk Assessment Compile in vitro data Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Further Toxicological Studies Further Toxicological Studies Acute Oral Toxicity (OECD 423)->Further Toxicological Studies Based on LD50 and observed effects Data Analysis & Risk Assessment->Acute Oral Toxicity (OECD 423) Proceed if in vitro risk is acceptable

Caption: Proposed workflow for the initial toxicity screening of this compound.

In Vitro Toxicity Assessment

In vitro assays are fundamental for the preliminary safety evaluation of a test compound, providing insights into its effects at the cellular level.[2]

Cytotoxicity Screening

Cytotoxicity assays are essential for determining a compound's potential to damage or kill cells and for establishing a dose range for subsequent in vitro tests.[2] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cell lines relevant to potential target organs, such as HepG2 (liver) and HEK293 (kidney), should be cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of final concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Genotoxicity Screening

Genotoxicity testing is crucial to assess a compound's potential to cause genetic damage, which can be a precursor to carcinogenesis.[6] The bacterial reverse mutation assay, or Ames test, is a standard initial screening method for detecting point mutations.[2][7][8]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.[9]

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8][9]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine or tryptophan.

  • Plating: The treated bacterial suspensions are plated on a minimal agar medium lacking the required amino acid.[7]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[2]

  • Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the necessary amino acid and form colonies. The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.

In Vivo Toxicity Assessment

Acute Oral Toxicity Study

Should the in vitro data suggest an acceptable safety profile, a preliminary in vivo study is conducted to evaluate the compound's systemic toxicity after a single oral dose. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[10][11][12]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: The study is typically conducted in female Wistar rats.[13][14]

  • Dosing: The test is initiated with a starting dose (e.g., 300 mg/kg) administered orally to a group of three animals. The substance is administered as a single dose.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days.[13][14] Body weight is recorded at regular intervals.

  • Stepwise Procedure:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level (e.g., 2000 mg/kg).[13]

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Classification: Based on the observed mortality at different dose levels, the substance is classified into a toxicity category according to the Globally Harmonized System (GHS), and an approximate LD50 (lethal dose for 50% of the animals) is determined.

Data Presentation: Toxicity of Related Benzofuran Derivatives

The following tables summarize publicly available toxicity data for other benzofuran compounds, which can serve as a reference for anticipating the potential toxicological profile of this compound.

Table 1: In Vivo Acute Oral Toxicity of Benzofuran Derivatives

CompoundAnimal ModelLD50 (mg/kg)Observed Effects
2,3-BenzofuranRat>500Deaths occurred at 1000 mg/kg; liver and kidney toxicity observed at lower doses.
2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranWistar Rat>2000No mortality at 2000 mg/kg; histopathological changes in liver and heart at high doses.

Table 2: In Vitro Cytotoxicity of Benzofuran Derivatives

CompoundCell Line(s)IC50 (µg/mL)Assay
2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuranA549, MCF-7, HT-29, DU14510.66, 6.05, 5.17, 7.02MTT Assay
Benzofuran-isatin conjugate (5a)HT29, SW6201.25–30 µM range testedMTT Assay

Visualization of Potential Toxicity Mechanisms

While the specific mechanisms of toxicity for this compound are unknown, many chemical toxicants exert their effects by inducing oxidative stress and activating stress-related signaling pathways, which can lead to cellular damage and apoptosis or necrosis.[15][16][17] Benzofuran derivatives have been associated with potential hepatotoxicity and nephrotoxicity.[1][18][19][20][21][22][23] The diagram below illustrates a hypothetical signaling cascade that could be initiated by a toxic benzofuran metabolite.

G Benzofuran Compound Benzofuran Compound Metabolic Activation (e.g., CYP450) Metabolic Activation (e.g., CYP450) Benzofuran Compound->Metabolic Activation (e.g., CYP450) Reactive Metabolite Reactive Metabolite Metabolic Activation (e.g., CYP450)->Reactive Metabolite Oxidative Stress (ROS Generation) Oxidative Stress (ROS Generation) Reactive Metabolite->Oxidative Stress (ROS Generation) Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial Dysfunction MAPK Activation (JNK, p38) MAPK Activation (JNK, p38) Oxidative Stress (ROS Generation)->MAPK Activation (JNK, p38) Cellular Damage (Lipid Peroxidation, Protein Oxidation) Cellular Damage (Lipid Peroxidation, Protein Oxidation) Oxidative Stress (ROS Generation)->Cellular Damage (Lipid Peroxidation, Protein Oxidation) Mitochondrial Dysfunction->Oxidative Stress (ROS Generation) Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation MAPK Activation (JNK, p38)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Necrosis Necrosis Cellular Damage (Lipid Peroxidation, Protein Oxidation)->Necrosis

References

A Technical Guide to the Solubility and Stability of 2-(Benzofuran-5-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzofuran-5-YL)acetic acid is a member of the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Understanding the solubility and stability of this compound is critical for its development as a potential therapeutic agent, as these properties directly influence its formulation, bioavailability, and shelf-life. This document outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The structure of this compound, featuring a bicyclic aromatic benzofuran ring and a carboxylic acid functional group, suggests the following properties:

  • Acidity: The carboxylic acid moiety will confer acidic properties to the molecule, allowing it to form salts with bases.

  • Solubility: The molecule possesses both a large, non-polar aromatic system and a polar carboxylic acid group. This amphiphilic nature will dictate its solubility. It is expected to have low solubility in neutral aqueous solutions but should be soluble in alkaline aqueous solutions due to the formation of a carboxylate salt. Solubility in organic solvents is predicted to be moderate to high, particularly in polar aprotic solvents.

  • Stability: The benzofuran ring can be susceptible to oxidative degradation. The acetic acid side chain may be prone to decarboxylation under thermal stress. The overall stability will be dependent on pH, temperature, light exposure, and the presence of oxidizing agents.

Solubility Profile

The solubility of a compound is a critical parameter for its absorption and formulation. A systematic study of the solubility of this compound in various solvents is essential.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is for illustrative purposes to demonstrate how results would be presented.

Solvent Solvent Type Temperature (°C) Predicted Solubility (mg/mL)
Purified Water (pH 7.0)Aqueous25< 0.1
0.1 N HCl (pH 1.2)Aqueous (Acidic)25< 0.1
0.1 M Phosphate Buffer (pH 7.4)Aqueous (Buffered)250.1 - 0.5
0.1 N NaOH (pH 13)Aqueous (Alkaline)25> 10
MethanolPolar Protic255 - 10
EthanolPolar Protic252 - 5
AcetonePolar Aprotic2510 - 20
DichloromethaneNon-polar251 - 2
AcetonitrilePolar Aprotic255 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 50
Experimental Protocol for Solubility Determination

A common method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[4][5][6]

  • Perform the experiment in triplicate for each solvent.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate on shaker at constant temperature A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of a compound.

Stability Profile

Stability testing is crucial to identify potential degradation pathways and to determine the appropriate storage conditions and shelf-life of a drug substance. Forced degradation studies are performed to accelerate the degradation process.

Illustrative Stability Data (Forced Degradation)

The following table shows potential outcomes from a forced degradation study of this compound. The data is illustrative.

Stress Condition Conditions Time (hours) Assay (% of Initial) Major Degradants Formed
Acid Hydrolysis0.1 N HCl, 60°C2498.5None detected
Base Hydrolysis0.1 N NaOH, 60°C2485.2Degradant 1, Degradant 2
Oxidation3% H₂O₂, RT2475.6Oxidative Degradant 1
Thermal80°C, solid state7299.1Minor Degradant 3
PhotolyticUV/Vis light, solid state7296.8Photodegradant 1
Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photo-stability chamber

  • Oven

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile:water).

  • Acidic Condition: Add HCl to the sample solution to a final concentration of 0.1 N. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

  • Alkaline Condition: Add NaOH to the sample solution to a final concentration of 0.1 N. Keep a sample at room temperature and another at an elevated temperature.

  • Oxidative Condition: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep the sample at room temperature.

  • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at a high temperature.

  • Photolytic Stress: Expose the solid compound and a solution of the compound to UV and visible light in a photo-stability chamber.

  • Control Samples: Keep control samples (compound in solution and as a solid) at room temperature and protected from light.

  • Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples. If necessary, neutralize the acidic and alkaline samples. Analyze all samples using a stability-indicating HPLC method.[5][7] The use of a PDA or MS detector can help in the identification of degradation products.[8]

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC Stability-Indicating HPLC-PDA/MS Acid->HPLC Sample at time points Base Alkaline (NaOH) Base->HPLC Sample at time points Oxidation Oxidative (H2O2) Oxidation->HPLC Sample at time points Thermal Thermal (Heat) Thermal->HPLC Sample at time points Photo Photolytic (Light) Photo->HPLC Sample at time points Identify Identify & Quantify Degradants HPLC->Identify Start Prepare Compound Solutions Start->Acid Expose to stress Start->Base Expose to stress Start->Oxidation Expose to stress Start->Thermal Expose to stress Start->Photo Expose to stress G Factors Influencing Solubility and Stability cluster_solubility Solubility cluster_stability Stability Compound This compound pH_sol pH Compound->pH_sol affects Temp_sol Temperature Compound->Temp_sol affects Solvent Solvent Polarity Compound->Solvent affects Salt Salt Formation Compound->Salt affects pH_stab pH Compound->pH_stab affects Temp_stab Temperature Compound->Temp_stab affects Light Light Exposure Compound->Light affects Oxidants Oxidizing Agents Compound->Oxidants affects pH_sol->Salt

References

Quantum Chemical Calculations for 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug development.[1] These methods allow for the detailed exploration of molecular properties at the atomic level, providing insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like 2-(Benzofuran-5-YL)acetic acid, which belongs to a class of compounds with significant biological activity, these calculations can elucidate its preferred three-dimensional structure, vibrational modes corresponding to spectroscopic measurements (FT-IR and Raman), and electronic characteristics that govern its reactivity and intermolecular interactions.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard and effective computational approach for the quantum chemical analysis of this compound, based on methodologies reported for similar benzofuran derivatives.

Software: All calculations can be performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.

Methodology:

  • Molecular Structure Input: The initial molecular structure of this compound is drawn and saved in a suitable format (e.g., .mol or .gjf) using a molecular editor such as GaussView.

  • Geometric Optimization: The geometry of the molecule is optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to accurately model the shape of electron orbitals.

  • Vibrational Frequency Analysis: Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts. These can be compared to experimental spectra for structural elucidation.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations of this compound. The values presented are illustrative and are based on published data for structurally similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid.

Table 1: Optimized Geometric Parameters (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C1-C2-C3120.1
C2-O11.37C2-O1-C8105.5
C9-C101.51C8-C9-C10112.3
C10-O21.21C9-C10-O2123.5
C10-O31.36C9-C10-O3111.8
O3-H10.97C10-O3-H1105.9

Note: Atom numbering would be based on the optimized molecular structure.

Table 2: Calculated Vibrational Frequencies (Illustrative)
Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
O-H stretch~3000~3050Carboxylic acid O-H
C=O stretch~1700~1720Carboxylic acid C=O
C-O stretch~1250~1265Carboxylic acid C-O
Benzofuran ring stretch~1600~1610Aromatic C=C
C-H stretch (aromatic)~3100~3120Aromatic C-H
C-H stretch (aliphatic)~2950~2965Acetic acid C-H
Table 3: Electronic Properties (Illustrative)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 Debye

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

G cluster_input Input Phase cluster_calculation Calculation Phase cluster_output Output & Analysis cluster_validation Validation mol_structure 1. Molecular Structure Input (this compound) geom_opt 2. Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq_calc->elec_prop vib_spectra Vibrational Spectra freq_calc->vib_spectra spec_pred 5. Spectroscopic Prediction (NMR, UV-Vis) elec_prop->spec_pred elec_data Electronic Properties elec_prop->elec_data spec_data Spectroscopic Data spec_pred->spec_data exp_data Comparison with Experimental Data opt_geom->exp_data vib_spectra->exp_data spec_data->exp_data

Computational workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocol, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic properties. These theoretical insights are crucial for understanding its structure-activity relationships and for guiding further experimental work in drug discovery and materials science. While the presented quantitative data is illustrative and based on analogous compounds, it serves as a reliable reference for the expected outcomes of a dedicated computational study on the title molecule.

References

A Technical Guide to the Discovery and Isolation of Benzofuran Compounds from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature and are recognized for their diverse and potent biological activities.[1][2][3] These compounds, found in various natural sources including plants, fungi, and marine organisms, have garnered substantial attention in the fields of medicinal chemistry and drug discovery.[4][5] Their broad spectrum of pharmacological properties includes anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[1][6][7] This guide provides an in-depth overview of the methodologies for the discovery and isolation of benzofuran compounds from their natural origins.

Natural Sources of Benzofuran Compounds

Benzofuran compounds are secondary metabolites found across a wide range of biological taxa. In higher plants, they are particularly abundant in families such as Asteraceae, Rutaceae, Moraceae, and Leguminosae.[1][7] For instance, species like Eupatorium chinense, Morus alba, and Tephrosia purpurea are known sources of various benzofuran derivatives.[6][8] Fungi, especially those derived from marine environments, are also a rich source of unique benzofuran structures.[9][10] Additionally, various benzofuran derivatives have been isolated from marine organisms.[5]

Extraction of Benzofuran Compounds from Natural Sources

The initial step in isolating benzofuran compounds is the extraction from the raw natural material. The choice of extraction method is crucial and depends on the stability of the target compounds and the nature of the source material.

2.1. Conventional Extraction Techniques

  • Maceration: This simple technique involves soaking the plant or fungal material in a solvent for an extended period. The choice of solvent is critical, with methanol, ethanol, ethyl acetate, and chloroform being commonly used.

  • Soxhlet Extraction: This method offers a more efficient extraction compared to maceration by continuously passing fresh solvent over the sample. It is particularly useful for less soluble compounds.

2.2. Modern Extraction Techniques

To enhance extraction efficiency and reduce the use of organic solvents, several modern techniques have been developed.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can significantly accelerate the extraction process by disrupting cell walls, leading to increased solvent penetration.[11][12] This method is often faster and requires lower temperatures, which is beneficial for thermally sensitive compounds.[13][14]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. This technique has been successfully applied to obtain benzofuran derivatives.[1]

Isolation and Purification of Benzofuran Compounds

Following extraction, the crude extract contains a complex mixture of compounds. A systematic chromatographic approach is typically employed to isolate and purify the benzofuran derivatives.

3.1. Chromatographic Techniques

  • Column Chromatography (CC): This is the most common primary purification step. Silica gel and alumina are frequently used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) as the mobile phase.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the separation process in column chromatography and for identifying fractions containing the compounds of interest.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of the isolated compounds to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used with mobile phases such as methanol-water or acetonitrile-water mixtures.

The following table summarizes examples of benzofuran compounds isolated from natural sources, along with their extraction and isolation methods and reported yields.

Compound NameNatural SourceExtraction MethodIsolation Method(s)YieldReference(s)
Benzofuran-2-carboxaldehydeCoal TarDehydrogenation of ethyl phenolNot specifiedNot specified[16]
(1'S,2'S,5'R)-5-hydroxy-5'-((R)-1-hydroxypropan-2-yl)-3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acidGanoderma lingzhi (Fungus)Not specifiedNot specifiedNot specified[6]
6-methoxy-3-methyl-2-phenylbenzofuran-5-olDalbergia odorifera (Plant)Not specifiedNot specifiedNot specified[6]
Novel Benzofuran CompoundTephrosia purpurea (Plant)Not specifiedNot specifiedSmall quantities[8]
Benzofuran-1(3H)-one derivativesEurotium rubrum MA-150 (Marine Fungus)Culture extractHPLC-ECDNot specified[9]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for identifying conjugated systems.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Chromatographic Isolation

This protocol provides a general methodology for the isolation of benzofuran compounds from a plant source.

5.1. Materials and Reagents

  • Dried and powdered plant material

  • Solvents: n-hexane, ethyl acetate, methanol (analytical grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Pre-coated TLC plates (silica gel 60 F254)

  • Deionized water

5.2. Experimental Procedure

  • Extraction:

    • Weigh 100 g of the dried, powdered plant material.

    • Place the powder in a 1 L beaker and add 500 mL of methanol.

    • Submerge the beaker in an ultrasonic bath and irradiate at a frequency of 35 kHz for 60 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in 200 mL of water and sequentially partition with n-hexane (3 x 200 mL) and ethyl acetate (3 x 200 mL).

    • Concentrate each fraction to dryness to yield the n-hexane, ethyl acetate, and aqueous fractions.

  • Column Chromatography of the Ethyl Acetate Fraction:

    • Prepare a silica gel column (3 cm diameter) in n-hexane.

    • Adsorb 5 g of the ethyl acetate fraction onto 10 g of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions of 20 mL each and monitor by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Combine fractions with similar TLC profiles.

  • Purification by Preparative HPLC:

    • Subject the combined fractions showing the presence of the target compound to preparative HPLC.

    • Use a C18 column with a mobile phase gradient of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to the pure compound and concentrate to dryness.

Visualizations

experimental_workflow Source Natural Source (e.g., Plant Material) Grinding Drying and Grinding Source->Grinding Extraction Extraction (e.g., Ultrasound-Assisted) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition Fractions Fractions (Hexane, EtOAc, Aqueous) Partition->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC CombinedFractions Combined Fractions ColumnChrom->CombinedFractions TLC->ColumnChrom PrepHPLC Preparative HPLC CombinedFractions->PrepHPLC PureCompound Pure Benzofuran Compound PrepHPLC->PureCompound StructureElucidation Structural Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: General workflow for the isolation of benzofuran compounds.

signaling_pathway cluster_cell Cell Benzofuran Benzofuran Compound Receptor Cellular Target (e.g., Enzyme, Receptor) Benzofuran->Receptor Binds/Inhibits Pathway Signaling Cascade (e.g., Kinase Pathway) Receptor->Pathway TranscriptionFactor Transcription Factor Pathway->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Anti-inflammatory genes) Nucleus->GeneExpression Response Biological Response (e.g., Reduced Inflammation) GeneExpression->Response

Caption: Hypothetical signaling pathway of a benzofuran compound.

References

Methodological & Application

Developing 2-(Benzofuran-5-YL)acetic Acid as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for investigating the therapeutic potential of 2-(Benzofuran-5-YL)acetic acid. The benzofuran scaffold is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, and central nervous system effects.[1][2][3][4][5] This document outlines a strategic approach to characterize the pharmacological profile of this compound, focusing on its potential as an anti-inflammatory agent.

Preclinical Development Workflow

The preclinical development of a novel therapeutic agent like this compound follows a structured pipeline to assess its safety and efficacy before consideration for clinical trials.[6][7] This workflow is designed to systematically evaluate the compound's biological activity, mechanism of action, and pharmacokinetic profile.

Preclinical_Development_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization a Target Identification b Primary Assays (e.g., Enzyme Inhibition) a->b c Secondary Assays (e.g., Cell-Based Models) b->c d Animal Models of Disease (e.g., Inflammation) c->d Promising Candidates e Pharmacokinetic (PK) Studies d->e f Toxicology Studies e->f g Structure-Activity Relationship (SAR) f->g Data for Refinement h ADME Profiling g->h NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation CompoundX 2-(Benzofuran-5-YL) acetic acid CompoundX->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Synthesis_Workflow A Starting Material (e.g., 5-Bromobenzofuran) B Intermediate (e.g., Ester derivative) A->B Palladium-catalyzed cross-coupling C Final Product This compound B->C Alkaline Hydrolysis

References

Application Notes and Protocols for the Synthesis of 2-(Benzofuran-5-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of various derivatives of 2-(Benzofuran-5-YL)acetic acid, a key scaffold in medicinal chemistry. The following sections outline synthetic methodologies, present key quantitative data in a structured format, and include visual diagrams of the experimental workflows.

I. Overview of Synthetic Strategies

The synthesis of 2-(benzofuran-yl)acetic acid derivatives can be achieved through several strategic approaches. A common method involves the hydrolysis of corresponding ester precursors. These esters are often synthesized via multi-component reactions or through functional group manipulation of a pre-formed benzofuran ring.

One prominent strategy is the alkaline hydrolysis of ethyl 2-(benzofuran-yl)acetate derivatives. This method is effective for a range of substituted benzofurans, including those with fluoro and alkylsulfanyl groups. Another versatile approach is a one-pot multicomponent reaction, which allows for the construction of highly substituted benzofuran acetic acid derivatives from simple starting materials in a single step.

II. Experimental Protocols

Protocol 1: Synthesis of 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid via Alkaline Hydrolysis

This protocol details the synthesis of 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid through the hydrolysis of its ethyl ester precursor.[1]

Materials:

  • Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of potassium hydroxide (348 mg, 6.0 mmol) in water (20 ml) and methanol (20 ml), add ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate (254 mg, 1.0 mmol).

  • Reflux the mixture for 6 hours.

  • After cooling, add water to the reaction mixture and extract with dichloromethane.

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with chloroform.

  • Dry the combined chloroform extracts over magnesium sulfate, filter, and concentrate under vacuum to yield the final product.

Protocol 2: One-Pot Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

This protocol describes a convenient one-step, multicomponent reaction to synthesize a highly substituted benzofuran acetic acid derivative.[2][3]

Materials:

  • Acetovanillone

  • 4-Methoxyphenylglyoxal hydrate

  • Meldrum's acid

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Acetic acid (AcOH)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a mixture of acetovanillone (3 mmol, 0.5 g), 4-methoxyphenylglyoxal hydrate (5 mmol, 0.91 g), Meldrum's acid (6 mmol, 0.86 g), and triethylamine (7 mmol, 1 mL) in 6 mL of acetonitrile.

  • Keep the mixture at room temperature for 48 hours.

  • Add 2 mL of acetic acid to the reaction mixture and evaporate in vacuo.

  • To the residue, add 3 mL of concentrated hydrochloric acid and 5 mL of acetic acid.

  • Reflux the solution for 15 minutes.

  • Stir the resulting mixture for 2 hours at room temperature and then leave it overnight to yield the final product. The final product was obtained in a 62% yield.[3]

III. Quantitative Data Summary

The following table summarizes key quantitative data from the described synthetic protocols.

ProductStarting MaterialReagentsSolvent(s)Reaction TimeYieldMelting Point (°C)
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid[1]Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetateKOH, HClWater, Methanol, Chloroform6 hours--
2,3-dihydrobenzofuran-5-ylacetic acid[4]2,3-dihydrobenzofuran-5-ylthioacetic acid morpholideAcetic acid, Sulfuric acidAcetic acid, Water, Ethyl acetate3 hours-96-98
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid[3]Acetovanillone, 4-Methoxyphenylglyoxal, Meldrum's acidEt₃N, AcOH, HClAcetonitrile, Acetic acid48 h (stir), 15 min (reflux)62%-
2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid[5]Ethyl 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetateKOH, HClWater, Methanol, Chloroform5 hours89%126-127
2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid[6]Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetateKOH, HClWater, Methanol, Chloroform5 hours84%188-189

IV. Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Protocol 1: Alkaline Hydrolysis Workflow start Start: Ethyl 2-(benzofuran-yl)acetate derivative reflux Reflux with KOH in Water/Methanol for 6 hours start->reflux cool_extract Cool, add Water, and Extract with Dichloromethane reflux->cool_extract acidify Acidify Aqueous Layer with HCl (pH 1) cool_extract->acidify extract_product Extract with Chloroform acidify->extract_product dry_concentrate Dry (MgSO4), Filter, and Concentrate extract_product->dry_concentrate end_product Final Product: 2-(Benzofuran-yl)acetic acid derivative dry_concentrate->end_product

Caption: Workflow for Protocol 1: Alkaline Hydrolysis.

Protocol 2: One-Pot Multicomponent Reaction Workflow start Start: Acetovanillone, 4-Methoxyphenylglyoxal, Meldrum's acid mix Mix with Triethylamine in Acetonitrile (48h at RT) start->mix add_acid Add Acetic Acid and Evaporate mix->add_acid reflux Add HCl and Acetic Acid, then Reflux (15 min) add_acid->reflux stir Stir at Room Temperature (2h) and leave overnight reflux->stir end_product Final Product: Substituted 2-(Benzofuran-yl)acetic acid stir->end_product

Caption: Workflow for Protocol 2: One-Pot Synthesis.

References

Application Notes and Protocols for the Quantification of 2-(Benzofuran-5-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-YL)acetic acid is a heterocyclic compound of interest in pharmaceutical research and development, potentially serving as a key intermediate or a metabolite of various bioactive molecules. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for various sample matrices, although validation with the specific matrix of interest is essential.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • RP-HPLC with UV Detection: A widely accessible and cost-effective method suitable for routine analysis and quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification, offering superior specificity through mass-based detection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a non-polar stationary phase with a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte at its maximum absorption wavelength (λmax) using a UV detector.

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, centrifuge, and volumetric glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or Orthophosphoric acid (analytical grade).

  • Reference standard of this compound (purity >98%).

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a ratio of 60:40 (v/v). The mobile phase should be degassed before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • For Pharmaceutical Formulations: Extract the analyte from the formulation matrix using a suitable solvent (e.g., diluent). The extraction procedure may involve sonication and centrifugation. The final extract should be filtered through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or λmax determined by PDA scan)

  • Run Time: 10 minutes

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Workflow Diagram

HPLC_Workflow prep Sample Preparation (Dissolution/Extraction) filter Filtration (0.45 µm) prep->filter hplc HPLC Analysis filter->hplc detect UV Detection (254 nm) hplc->detect data Data Acquisition & Processing detect->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound by RP-HPLC.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a reversed-phase column, ionized (typically using electrospray ionization - ESI), and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the analyte even in complex matrices by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

1. Apparatus and Materials

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer).

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • Nitrogen generator.

  • Standard laboratory equipment as listed for the HPLC method.

2. Reagents and Standards

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound (purity >98%).

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte (e.g., this compound-d4).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the internal standard in diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into blank matrix extract. Add a constant amount of the internal standard to each standard and sample.

4. Sample Preparation (for Biological Matrices, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent.

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 (100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A and B (see gradient table below)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • MS/MS Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Ion Polarity: Negative

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion [M-H]⁻ m/z 175.1 → Product ion m/z 131.1

      • Internal Standard (e.g., d4-analog): Precursor ion [M-H]⁻ m/z 179.1 → Product ion m/z 135.1

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Use the regression equation to determine the concentration of the analyte in the unknown samples.

Workflow Diagram

LCMS_Workflow sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard sample->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation & Reconstitution centrifuge->evap lcms LC-MS/MS Analysis evap->lcms mrm MRM Detection lcms->mrm quant Quantification mrm->quant

Caption: Workflow for LC-MS/MS quantification of this compound in biological matrices.

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the described analytical methods. These are typical performance characteristics and should be established during method validation.

ParameterRP-HPLC with UV DetectionLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%90 - 110%

Disclaimer: The provided protocols and quantitative data are proposed based on established analytical principles for similar compounds. It is imperative that these methods are fully validated for the specific application and sample matrix to ensure accuracy, precision, and reliability of the results. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness studies as per relevant regulatory guidelines (e.g., ICH Q2(R1)).

Application Notes and Protocols for High-Throughput Screening of 2-(Benzofuran-5-YL)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize bioactive 2-(benzofuran-5-YL)acetic acid analogs. This document includes detailed experimental protocols for relevant biochemical and cell-based assays, quantitative data presentation guidelines, and visualizations of key signaling pathways potentially modulated by this class of compounds.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates.[2] This document outlines strategies and detailed protocols for the HTS of this compound analogs against relevant biological targets.

Potential Biological Targets and Signaling Pathways

Based on the known activities of benzofuran derivatives, several biological targets and signaling pathways are of particular interest for screening this compound analogs. These include:

  • Lysine-Specific Demethylase 1 (LSD1): An epigenetic enzyme involved in transcriptional regulation and a validated target in oncology.[3][4]

  • Tubulin Polymerization: A critical process in cell division, the disruption of which is a common mechanism for anticancer agents.[5][6][7]

  • Stimulator of Interferon Genes (STING) Pathway: A key component of the innate immune system that, when activated, can trigger antiviral and antitumor responses.[8]

Biochemical Assays

Biochemical assays are performed in a cell-free system and are ideal for identifying direct inhibitors of a specific molecular target, such as an enzyme.

LSD1 Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of LSD1 and is suitable for identifying inhibitors among the this compound analog library.

Data Presentation: LSD1 Inhibition

Compound IDAnalog StructureConcentration (µM)% InhibitionIC50 (µM)
BFA-001This compound105.2 ± 1.1> 100
BFA-002Analog 21045.8 ± 3.512.5
BFA-003Analog 31089.1 ± 2.30.75
Control-InhibitorKnown LSD1 Inhibitor195.3 ± 1.80.065[3]

Experimental Protocol: HRP-Coupled Fluorometric Assay

This protocol is adapted for a 384-well plate format, suitable for HTS.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., dimethylated histone H3 peptide)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known LSD1 inhibitor as a positive control.

  • Enzyme Preparation: Dilute the recombinant LSD1 enzyme to a final concentration of 5-10 nM in cold Assay Buffer.

  • Enzyme Addition: Add 10 µL of the diluted LSD1 solution to each well of the compound plate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in Assay Buffer. The final concentrations should be optimized, but typical starting points are near the Km for the peptide substrate and 50 µM for Amplex® Red.

  • Initiate Reaction: Add 10 µL of the substrate mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

LSD1 Signaling Pathway Diagram

LSD1_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention LSD1 LSD1/CoREST Complex H3K4me2 Histone H3 (Lys4-dimethyl) LSD1->H3K4me2 Demethylation Gene_Repression Transcriptional Repression LSD1->Gene_Repression Promotes H3K4me1 Histone H3 (Lys4-monomethyl) H3K4me2->Gene_Repression Active Transcription Benzofuran_Analog This compound Analog Benzofuran_Analog->LSD1 Inhibition

Caption: LSD1-mediated histone demethylation and its inhibition.

Tubulin Polymerization Inhibition Assay

This biochemical assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Data Presentation: Tubulin Polymerization Inhibition

Compound IDAnalog StructureConcentration (µM)% Inhibition of PolymerizationIC50 (µM)
BFA-001This compound102.1 ± 0.5> 50
BFA-004Analog 41065.7 ± 4.17.8
BFA-005Analog 51092.4 ± 2.91.95[6]
CA-4Combretastatin A-4250.0 ± 3.21.86[6]

Experimental Protocol: Fluorescence-Based Assay

This protocol is suitable for a 96- or 384-well plate format.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96- or 384-well black plates

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in the polymerization buffer on ice. Prepare a stock solution of GTP.

  • Compound Plating: Add test compounds to the wells of the microplate. Include a known tubulin inhibitor (e.g., colchicine or CA-4) as a positive control and DMSO as a negative control.

  • Reaction Mix Preparation: Prepare a reaction mixture containing tubulin and the fluorescent reporter in the polymerization buffer.

  • Initiate Polymerization: Add GTP to the reaction mixture to initiate tubulin polymerization. Immediately dispense the mixture into the wells of the plate containing the test compounds.

  • Kinetic Reading: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition for each compound compared to the DMSO control. Determine IC50 values for active compounds.

Tubulin Polymerization Workflow

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest & Apoptosis Tubulin_Dimers->Cell_Cycle_Arrest Microtubules->Tubulin_Dimers Depolymerization Benzofuran_Analog This compound Analog Benzofuran_Analog->Tubulin_Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by benzofuran analogs.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely used HTS assay.[9]

Data Presentation: Cytotoxicity in Cancer Cell Lines

Compound IDAnalog StructureCell LineIC50 (µM)
BFA-006Analog 6A549 (Lung Cancer)8.5 ± 0.9
BFA-006Analog 6MCF-7 (Breast Cancer)15.2 ± 1.3
BFA-007Analog 7HCT-116 (Colon Cancer)2.1 ± 0.4
BFA-007Analog 7HeLa (Cervical Cancer)3.5 ± 0.6
DoxorubicinPositive ControlA549 (Lung Cancer)0.5 ± 0.1

Experimental Protocol: MTT Assay in 384-well Format

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Sterile 384-well clear, flat-bottom plates

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in 40 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with DMSO (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the negative control. Determine the IC50 values for each compound.

General Workflow for a Cell-Based HTS Assay

Cell_Based_HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding in Microplates Treatment Cell Treatment with Compounds Cell_Culture->Treatment Compound_Plating Compound Library Plating Compound_Plating->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Detection Addition of Detection Reagent Incubation->Detection Readout Signal Measurement (e.g., Absorbance) Detection->Readout Data_Processing Data Processing & Normalization Readout->Data_Processing Hit_Identification Hit Identification & IC50 Determination Data_Processing->Hit_Identification Confirmation Hit Confirmation & Follow-up Studies Hit_Identification->Confirmation

Caption: A generalized workflow for high-throughput cell-based screening.

STING Pathway Activation Assay

This cell-based reporter assay can identify analogs that act as agonists of the STING pathway, which is of interest for immuno-oncology and antiviral applications.

Data Presentation: STING Activation

Compound IDAnalog StructureConcentration (µM)Fold Induction of IFN-β PromoterEC50 (µM)
BFA-001This compound101.2 ± 0.2> 50
BFA-008Analog 81015.6 ± 2.15.3
BFA-009Analog 91035.2 ± 3.81.8
cGAMPPositive Control550.1 ± 4.50.9

Experimental Protocol: IFN-β Promoter-Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.

  • Complete cell culture medium.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Sterile 384-well white, solid-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a known STING agonist (e.g., cGAMP) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the fold induction of the IFN-β promoter relative to the DMSO control. Determine EC50 values for active compounds.

STING Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_Genes Type I Interferon Gene Expression pIRF3_dimer->IFN_Genes Induces Benzofuran_Analog This compound Analog (Agonist) Benzofuran_Analog->STING Activates

Caption: The cGAS-STING signaling pathway and its activation.[10][11]

References

Application Notes and Protocols for Testing the Antifungal Activity of 2-(Benzofuran-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive set of protocols to evaluate the in vitro antifungal activity of the compound 2-(Benzofuran-5-YL)acetic acid. The described experimental setup is designed to determine the compound's potency, fungicidal or fungistatic nature, and to investigate its potential mechanism of action against clinically relevant fungal pathogens. Benzofuran derivatives have shown promise as antifungal agents, and a systematic evaluation of new compounds is crucial for the discovery of novel therapeutics.[1][2][3]

I. Determination of Antifungal Susceptibility

The initial assessment of an antifungal agent's efficacy involves determining the minimum concentration required to inhibit fungal growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the fungus (Minimum Fungicidal Concentration or MFC).

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution method is considered the gold standard for determining the MIC of antifungal agents.[6][7]

Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well flat-bottom microtiter plates

  • Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds).

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of desired concentrations.[6][9]

    • Include a positive control (standard antifungal) and a negative control (medium with DMSO, no compound). Also, include a growth control well with only the fungal inoculum and medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions, positive control, and growth control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[10][11]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[10] This can be assessed visually or by measuring the optical density at 600 nm.[9]

Data Presentation:

The MIC values should be recorded and presented in a clear, tabular format.

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans ATCC 90028[Experimental Value][Experimental Value]
Aspergillus fumigatus ATCC 204305[Experimental Value][Experimental Value]
Cryptococcus neoformans ATCC 90112[Experimental Value][Experimental Value]
[Additional Strain 1][Experimental Value][Experimental Value]
[Additional Strain 2][Experimental Value][Experimental Value]
B. Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[5] This assay helps to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Protocol: MFC Assay

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well of the MIC plate that shows no visible growth.[12][13]

  • Spread the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control subcultures.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.[14][15]

Data Presentation:

The MFC values should be presented alongside the MIC values for comparison.

Fungal StrainMIC (µg/mL)MFC (µg/mL)Interpretation (Fungistatic/Fungicidal)
Candida albicans ATCC 90028[Experimental Value][Experimental Value][MFC/MIC ≤ 4 is often considered fungicidal]
Aspergillus fumigatus ATCC 204305[Experimental Value][Experimental Value][MFC/MIC ≤ 4 is often considered fungicidal]
Cryptococcus neoformans ATCC 90112[Experimental Value][Experimental Value][MFC/MIC ≤ 4 is often considered fungicidal]
[Additional Strain 1][Experimental Value][Experimental Value][MFC/MIC ≤ 4 is often considered fungicidal]
[Additional Strain 2][Experimental Value][Experimental Value][MFC/MIC ≤ 4 is often considered fungicidal]

II. Investigation of the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development as a drug. The following protocols outline key experiments to investigate the potential mechanism of action of this compound.

A. Cell Viability Assay

This assay provides a quantitative measure of the impact of the compound on fungal cell viability. The resazurin reduction assay is a simple and reliable method.[16]

Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • Fungal suspension

  • This compound

  • 96-well black, clear-bottom microtiter plates

  • Resazurin sodium salt solution

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the compound in a 96-well plate as described for the MIC assay.

  • Add the fungal inoculum to each well.

  • Incubate for a predetermined time (e.g., 24 hours).

  • Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm). A decrease in fluorescence indicates reduced cell viability.

  • Calculate the percentage of viability relative to the untreated control.

Data Presentation:

Concentration (µg/mL)% Viability (Mean ± SD)
0 (Control)100
[Concentration 1][Experimental Value]
[Concentration 2][Experimental Value]
[Concentration 3][Experimental Value]
[Concentration 4][Experimental Value]
B. Cell Membrane Integrity Assay

Damage to the fungal cell membrane is a common mechanism of action for antifungal drugs.[17] This can be assessed by measuring the leakage of intracellular components or by using fluorescent dyes that only enter cells with compromised membranes.

Protocol: Propidium Iodide (PI) Staining for Membrane Permeability

Materials:

  • Fungal suspension

  • This compound

  • Propidium Iodide (PI) solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat the fungal suspension with different concentrations of the compound (e.g., MIC, 2x MIC) for a defined period.

  • Add PI solution to the fungal suspension and incubate in the dark.

  • Observe the cells under a fluorescence microscope or analyze by flow cytometry. Red fluorescence indicates cells with damaged membranes.

  • Quantify the percentage of PI-positive cells.

Protocol: Measurement of Leakage of 260 nm Absorbing Materials

Materials:

  • Fungal suspension

  • This compound

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Treat the fungal suspension with the compound at various concentrations.

  • At different time points, centrifuge the suspension to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.[18]

Data Presentation:

Treatment% PI-Positive CellsA260 of Supernatant (OD)
Untreated Control[Experimental Value][Experimental Value]
1x MIC[Experimental Value][Experimental Value]
2x MIC[Experimental Value][Experimental Value]
4x MIC[Experimental Value][Experimental Value]
Positive Control (e.g., Amphotericin B)[Experimental Value][Experimental Value]
C. Reactive Oxygen Species (ROS) Detection Assay

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another potential antifungal mechanism.[19]

Protocol: Intracellular ROS Detection using DCFH-DA

Materials:

  • Fungal suspension

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat the fungal suspension with the compound at various concentrations.

  • Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]

  • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[22]

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)
Untreated Control[Experimental Value]
1x MIC[Experimental Value]
2x MIC[Experimental Value]
4x MIC[Experimental Value]
Positive Control (e.g., H2O2)[Experimental Value]

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the antifungal activity of this compound.

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis Compound This compound Stock MIC MIC Assay Compound->MIC Fungi Fungal Culture Fungi->MIC Media Culture Media Media->MIC MFC MFC Assay MIC->MFC Viability Cell Viability Assay MIC->Viability Membrane Membrane Integrity Assay MIC->Membrane ROS ROS Detection Assay MIC->ROS Data Data Interpretation & Reporting MFC->Data Viability->Data Membrane->Data ROS->Data

Caption: Experimental workflow for antifungal testing.

Potential Antifungal Targets

This diagram illustrates potential cellular targets for antifungal compounds, which can guide the interpretation of the mechanism of action studies.

potential_targets cluster_fungal_cell Fungal Cell Compound Antifungal Compound (e.g., this compound) CellWall Cell Wall Synthesis (e.g., β-glucan synthase) Compound->CellWall CellMembrane Cell Membrane (e.g., Ergosterol synthesis/integrity) Compound->CellMembrane DNA_RNA DNA/RNA Synthesis Compound->DNA_RNA Protein Protein Synthesis Compound->Protein Mitochondria Mitochondrial Function (ROS Production) Compound->Mitochondria

Caption: Potential cellular targets of antifungal agents.

References

Application Notes and Protocols for Assessing the Antibacterial Effects of 2-(Benzofuran-5-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial properties. This document provides a detailed set of protocols for evaluating the antibacterial efficacy of 2-(Benzofuran-5-YL)acetic acid. The methodologies outlined here are standard in vitro assays designed to determine the inhibitory and bactericidal capabilities of a test compound against various bacterial strains, as well as its effect on biofilm formation.

I. Safety Precautions

Before commencing any experimental work, a thorough risk assessment should be conducted. This compound should be handled as a potentially hazardous substance. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All work involving volatile compounds or powders should be performed in a certified chemical fume hood to prevent inhalation exposure. All contaminated materials must be decontaminated and disposed of according to institutional and local regulations for hazardous chemical and biological waste.[1]

II. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used technique for determining the MIC.[2][3][4][5]

Protocol: Broth Microdilution Assay [1][2][6][7]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][2]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using CAMHB. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[2]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[1][2]

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[1][2]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1] It is determined following an MIC assay.[8][9]

Protocol: MBC Assay [1][9][10]

  • Perform an MIC Assay: Follow the protocol as described in section 2.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][9]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate and extent of bacterial killing over time, helping to classify the agent as bactericidal or bacteriostatic.[11] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[11]

Protocol: Time-Kill Curve Assay [11][12][13]

  • Preparation:

    • Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control without the compound.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test tube.

    • Perform serial dilutions of the aliquots in sterile phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.[11]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration.[1]

Anti-Biofilm Activity Assessment

Bacterial biofilms are communities of microorganisms attached to a surface and are often associated with increased resistance to antimicrobial agents. The crystal violet assay is a common method to quantify biofilm formation.[14][15]

Protocol: Crystal Violet Biofilm Assay [14][15][16][17]

  • Biofilm Formation:

    • Grow overnight bacterial cultures and dilute them to an appropriate concentration (e.g., 1:100 in fresh medium).

    • Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom plate.

    • To test for inhibition of biofilm formation, add different concentrations of this compound to the wells along with the bacterial suspension.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.[14][17]

  • Staining:

    • Gently remove the planktonic bacteria from the wells.

    • Wash the wells carefully with PBS.[14]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[15][17]

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells multiple times with water to remove excess stain.[17]

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[16][17]

  • Quantification:

    • Transfer the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[14][15] The absorbance is proportional to the amount of biofilm formed.

III. Data Presentation

Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa PAO1
Enterococcus faecalis ATCC 29212

| [Other Strain] | |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial Strain MBC (µg/mL) MBC/MIC Ratio
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa PAO1
Enterococcus faecalis ATCC 29212

| [Other Strain] | | |

Table 3: Time-Kill Assay Data for this compound against [Bacterial Strain]

Time (hours) Log₁₀ CFU/mL (Growth Control) Log₁₀ CFU/mL (1x MIC) Log₁₀ CFU/mL (2x MIC) Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12

| 24 | | | | |

Table 4: Biofilm Inhibition by this compound

Concentration (µg/mL) Absorbance at 595 nm (Mean ± SD) % Biofilm Inhibition
0 (Control) 0
[Concentration 1]
[Concentration 2]
[Concentration 3]

| [Concentration 4] | | |

IV. Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the protocols.

Antibacterial_Assay_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_TimeKill Time-Kill Assay cluster_Biofilm Anti-Biofilm Assay A Prepare Bacterial Inoculum B Serial Dilution of Compound A->B C Inoculate & Incubate B->C D Read MIC C->D E Subculture from MIC Plate D->E Proceed if growth is inhibited F Incubate Agar Plates E->F G Determine MBC F->G H Prepare Inoculum & Compound I Sample at Time Points H->I J Plate Dilutions I->J K Count Colonies & Plot J->K L Biofilm Formation with Compound M Crystal Violet Staining L->M N Solubilize & Measure Absorbance M->N

Caption: Overall workflow for assessing antibacterial activity.

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of This compound start->prep_compound inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_compound->inoculate_plate incubate_mic Incubate 16-20h at 37°C inoculate_plate->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no turbidity) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates 18-24h at 37°C subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Detailed workflow for MIC and MBC determination.

While no specific signaling pathways for the antibacterial action of this compound are readily available, some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase B.[18] Should a mechanism of action be investigated, a diagram illustrating the proposed pathway would be beneficial.

Proposed_Mechanism compound This compound target Bacterial DNA Gyrase B compound->target Inhibition process1 DNA Replication target->process1 process2 Transcription target->process2 process3 DNA Repair target->process3 outcome Bacterial Cell Death process1->outcome process2->outcome process3->outcome

Caption: Proposed mechanism of action via DNA gyrase B inhibition.

References

Application Notes and Protocols for 2-(Benzofuran-5-YL)acetic Acid in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for studying the interaction of 2-(benzofuran-5-YL)acetic acid and its derivatives with various protein targets. While specific binding data for this compound is not extensively available in the public domain, this document leverages data from closely related benzofuran compounds to illustrate its potential applications in protein binding studies. The protocols detailed below are adaptable for this compound and its analogues.

Introduction to Benzofuran Acetic Acid Derivatives in Protein Binding

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural motif is found in many natural products and synthetic compounds with therapeutic properties. Derivatives of this compound have been investigated for their interactions with several protein classes, including signaling proteins, transport proteins, and enzymes. Understanding these interactions is crucial for drug discovery and development, enabling the characterization of molecular mechanisms of action, determination of binding affinities, and optimization of lead compounds.

This document focuses on three key examples of protein interactions with benzofuran derivatives to provide a framework for studying this compound:

  • Exchange Protein Directly Activated by cAMP 1 (EPAC1): A key signaling protein involved in various cellular processes.

  • Serum Albumin: A major transport protein in the blood, crucial for pharmacokinetic studies.

  • Monoamine Transporters (DAT, NET, SERT): A family of neurotransmitter transporters that are important drug targets in neuroscience.

Quantitative Data Summary

The following tables summarize the binding affinities of various benzofuran derivatives to their respective protein targets. This data provides a quantitative basis for comparison and for planning new experiments with this compound.

Table 1: Binding Affinities of Benzofuran Derivatives to EPAC1

CompoundProtein TargetAssay TypeBinding Affinity (pEC50)Reference CompoundReference pEC50
SY000 (a benzofuran oxoacetic acid)EPAC1Fluorescence Displacement4.8--
SY009 (a benzofuran oxoacetic acid derivative)EPAC1Fluorescence Displacement5.8SY0004.8

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Table 2: Binding Affinities of Benzofuran Derivatives to Bovine Serum Albumin (BSA)

CompoundProtein TargetAssay TypeDissociation Constant (Kd)
BF1 (4-nitrophenyl-functionalized benzofuran)Bovine Serum AlbuminFluorescence Quenching28.4 ± 10.1 nM[1][2]
BDF1 (4-nitrophenyl-functionalized benzodifuran)Bovine Serum AlbuminFluorescence Quenching142.4 ± 64.6 nM[1][2]

Table 3: Potencies of Aminopropylbenzofuran Derivatives as Monoamine Transporter Releasers

CompoundProtein TargetAssay TypeEC50 (nM) for Release
5-APBDAT[3H]neurotransmitter release~30
5-APBNET[3H]neurotransmitter release~10
5-APBSERT[3H]neurotransmitter release~5
6-APBDAT[3H]neurotransmitter release~40
6-APBNET[3H]neurotransmitter release~15
6-APBSERT[3H]neurotransmitter release~8

Note: EC50 is the half-maximal effective concentration for inducing neurotransmitter release. A lower EC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathway and experimental workflows are provided below to facilitate a clear understanding of the experimental logic and biological context.

EPAC1_Signaling_Pathway cAMP cAMP EPAC1 EPAC1 cAMP->EPAC1 Activates Rap1-GDP Rap1-GDP EPAC1->Rap1-GDP Promotes GDP-GTP Exchange Rap1-GTP Rap1-GTP Rap1-GDP->Rap1-GTP Downstream Effectors Downstream Effectors Rap1-GTP->Downstream Effectors Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses Benzofuran Oxoacetic Acid Benzofuran Oxoacetic Acid Benzofuran Oxoacetic Acid->EPAC1 Activates Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis Protein_Solution Prepare Protein Solution (e.g., BSA in buffer) Titration_Step Titrate Protein with Increasing Ligand Concentrations Protein_Solution->Titration_Step Ligand_Stock Prepare Stock Solution of This compound Ligand_Stock->Titration_Step Fluorescence_Measurement Measure Fluorescence Emission (e.g., Excitation at 280 nm) Titration_Step->Fluorescence_Measurement Data_Plotting Plot Fluorescence Intensity vs. Ligand Concentration Fluorescence_Measurement->Data_Plotting Kd_Calculation Calculate Dissociation Constant (Kd) using Stern-Volmer Equation Data_Plotting->Kd_Calculation Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes Expressing Monoamine Transporters Incubation_Step Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation_Step Radioligand_Sol Prepare Radioligand Solution (e.g., [3H]dopamine) Radioligand_Sol->Incubation_Step Test_Compound Prepare Serial Dilutions of This compound derivative Test_Compound->Incubation_Step Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation_Step->Filtration Scintillation_Counting Quantify Radioactivity by Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Determine IC50 and Ki Values Scintillation_Counting->IC50_Determination

References

Troubleshooting & Optimization

"common challenges in the synthesis of 2-(Benzofuran-5-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Benzofuran-5-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process: the formation of a benzofuran ring system followed by the introduction or modification of the acetic acid side chain. Key routes include:

  • Heck or Sonogashira coupling followed by cyclization: This approach typically involves the coupling of a substituted phenol with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

  • Acid-catalyzed cyclization: This method can be employed with suitably substituted precursors to facilitate the formation of the benzofuran ring.

  • Hydrolysis of an ester precursor: A common final step is the hydrolysis of an ethyl or methyl ester of 2-(benzofuran-5-yl)acetate to the desired carboxylic acid.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthetic process. Common issues include:

  • Incomplete reaction: The cyclization or hydrolysis step may not have gone to completion.

  • Side reactions: The formation of byproducts, such as from decarboxylation or polymerization, can reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical parameters that can significantly impact yield.

  • Purification losses: The product may be lost during extraction, chromatography, or recrystallization steps.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities can include unreacted starting materials, intermediates from the cyclization step, and side products from hydrolysis. Purification is often achieved through:

  • Column chromatography: This is a versatile method for separating the target compound from impurities with different polarities.

  • Recrystallization: This technique is effective for purifying the final product, especially if it is a solid. A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.

Troubleshooting Guides

Low Yield in the Hydrolysis of Ethyl 2-(Benzofuran-5-YL)acetate

Problem: The hydrolysis of the ethyl ester precursor to this compound is resulting in a low yield of the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Hydrolysis Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Degradation of Product The product may be sensitive to high temperatures or prolonged exposure to strong base. Consider using milder hydrolysis conditions, such as a lower temperature or a weaker base.
Suboptimal Base Concentration Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. A typical ratio is 2-4 equivalents of base per equivalent of ester.
Work-up Issues Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully to avoid redissolving the product. Ensure the pH is adjusted to be sufficiently acidic (typically pH 2-3).
Experimental Protocol: Hydrolysis of Ethyl 2-(Benzofuran-5-YL)acetate

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolve ethyl 2-(benzofuran-5-yl)acetate in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (2-4 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Challenges

Problem: Difficulty in obtaining a pure product after synthesis.

Troubleshooting Steps:

IssueSuggested Action
Oily Product After Precipitation The product may have a low melting point or be contaminated with impurities. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.
Persistent Impurity after Recrystallization The impurity may have similar solubility to the product. Try a different solvent or a combination of solvents for recrystallization. Activated carbon treatment can sometimes be used to remove colored impurities.
Multiple Spots on TLC after Purification This could indicate product degradation. Ensure that the purification conditions (e.g., silica gel acidity, solvent choice) are not causing the compound to decompose.

Visualizing the Synthesis Workflow

A general workflow for the synthesis of this compound, often starting from a substituted phenol, is outlined below.

G cluster_0 Benzofuran Ring Formation cluster_1 Side Chain Formation & Modification cluster_2 Purification Starting_Material Substituted Phenol Coupling_Reaction Heck or Sonogashira Coupling Starting_Material->Coupling_Reaction Intramolecular_Cyclization Intramolecular Cyclization Coupling_Reaction->Intramolecular_Cyclization Ester_Precursor Ethyl 2-(Benzofuran-5-YL)acetate Intramolecular_Cyclization->Ester_Precursor Hydrolysis Alkaline Hydrolysis Ester_Precursor->Hydrolysis Purification_Step Recrystallization / Chromatography Hydrolysis->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

G Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete->Optimize_Conditions Yes Optimize_Conditions->Check_Reaction_Completion Analyze_Side_Products Analyze Side Products (NMR, MS) Complete->Analyze_Side_Products Yes Known_Side_Product Known Side Product? Analyze_Side_Products->Known_Side_Product Modify_Conditions Modify Conditions to Minimize Side Reactions Known_Side_Product->Modify_Conditions Yes Unknown_Side_Product Unknown Side Product Known_Side_Product->Unknown_Side_Product No Modify_Conditions->Check_Reaction_Completion Optimize_Purification Optimize Purification (Solvent, Column, etc.) Unknown_Side_Product->Optimize_Purification Final_Product_OK Pure Product Optimize_Purification->Final_Product_OK

Caption: Troubleshooting flowchart for synthesis optimization.

Technical Support Center: Synthesis of 2-(Benzofuran-5-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Benzofuran-5-YL)acetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
Low reaction temperatureGradually increase the reaction temperature in increments of 5-10°C, while monitoring for product formation and potential side products.
Inactive catalystUse a fresh batch of catalyst. If using a palladium catalyst, ensure it is handled under an inert atmosphere to prevent deactivation.
Poor quality of starting materialsPurify starting materials before use. For example, salicylaldehydes can be purified by recrystallization or column chromatography.
Formation of Multiple Side Products Reaction temperature is too highLower the reaction temperature to minimize the formation of thermal decomposition products.
Incorrect stoichiometry of reagentsCarefully control the molar ratios of the reactants. For instance, in couplings with alkynes, a slight excess of the alkyne (e.g., 1.2 equivalents) is often optimal.[1]
Presence of oxygen in the reactionFor oxygen-sensitive reactions, such as those using palladium catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Purification Product is co-eluting with impuritiesOptimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation.
Product is an oil and difficult to handleAttempt to crystallize the product from a suitable solvent system. If it remains an oil, use high-vacuum distillation or preparative TLC for purification.
Presence of residual catalystWash the organic layer with an appropriate aqueous solution to remove the catalyst. For example, a dilute ammonium chloride solution can be used to remove some metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

A1: The most critical parameters are typically the choice of catalyst, solvent, reaction temperature, and reaction time. The optimization of these factors is crucial for achieving high yields and selectivity in benzofuran synthesis.[1]

Q2: I am observing a significant amount of starting material even after prolonged reaction time. What should I do?

A2: First, verify the activity of your catalyst, as catalyst degradation is a common issue. If the catalyst is active, a modest increase in reaction temperature or the addition of a co-catalyst (e.g., CuI in Sonogashira coupling) might be necessary to drive the reaction to completion.[1]

Q3: My final product is a dark-colored oil, making purification difficult. What are the likely impurities?

A3: Dark coloration can indicate the presence of polymeric byproducts or decomposition of starting materials or the product itself. This is often caused by excessive heat or prolonged reaction times. It is recommended to perform the reaction at the lowest effective temperature and for the minimum time necessary. Purification can be attempted using column chromatography with a gradient elution, starting with a non-polar solvent.

Q4: Can I use a different base in the reaction?

A4: The choice of base is critical and depends on the specific reaction step. For instance, in palladium-catalyzed reactions like the Sonogashira coupling, an organic base like triethylamine is commonly used.[1] For hydrolysis of an ester to the final acetic acid, an inorganic base like potassium hydroxide is typically employed.[2][3] Using a base that is too strong or too weak can lead to side reactions or incomplete conversion.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity of the compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point for solid compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzofuran-2-yl)acetic acid via Hydrolysis of the Ester

This protocol describes the final step in a multi-step synthesis, which is the hydrolysis of an ethyl acetate precursor to the desired acetic acid. This method is adapted from procedures for structurally similar compounds.[2][3]

Materials:

  • Ethyl 2-(benzofuran-5-yl)acetate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-(benzofuran-5-yl)acetate (1.0 mmol) in a mixture of methanol (10 mL) and water (10 mL).

  • Add potassium hydroxide (5.0 mmol) to the solution.

  • Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, add water (10 mL) and extract the solution with dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with chloroform or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Benzofuran Derivatives

The following table summarizes the yields of various benzofuran derivatives synthesized under different catalytic systems and conditions, providing a reference for optimizing the synthesis of this compound.

Starting MaterialsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
o-Iodophenol, Terminal alkyne(PPh₃)PdCl₂, CuITriethylamineReflux-High[1]
o-Hydroxy aldehyde, Amine, AlkyneCuI (5 mol%)Deep Eutectic Solvent80-100--[1]
Aryl boronic acid, 2-(2-formylphenoxy)acetonitrilesPd(OAc)₂ (30 mol%), bpy (30 mol%)Toluene90-58-94[4]
2-(Benzofuran-2-yl)ethan-1-olJones reagentAcetone-266[5]
Ethyl 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetateKOHMethanol/WaterReflux589[2]

Visualizations

Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of benzofuran derivatives.

G General Experimental Workflow for Benzofuran Synthesis cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification and Analysis A Select Starting Materials B Choose Catalyst and Solvent A->B C Set Reaction Temperature and Time B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for benzofuran synthesis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G Troubleshooting Flowchart for Low Yield A Low or No Product Yield B Check Reaction Monitoring (TLC) A->B C Starting Material Present? B->C D Extend Reaction Time or Increase Temperature C->D Yes E Check Catalyst Activity C->E No D->B F Catalyst Inactive? E->F G Use Fresh Catalyst F->G Yes H Check Reagent Purity and Stoichiometry F->H No G->B I Purify Reagents and Verify Stoichiometry H->I I->B

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-(Benzofuran-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Benzofuran-5-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most prevalent and effective methods for the purification of this compound and its analogs are recrystallization and silica gel column chromatography. Often, an initial workup involving acid-base extraction is employed to isolate the crude acidic product from neutral and basic impurities.

Q2: My crude product after synthesis is an oil and won't solidify. What should I do?

Oiling out during post-synthesis workup or crystallization is a common issue. This can be caused by the presence of residual solvents, impurities acting as a eutectic mixture, or the product having a low melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane or heptane) can sometimes induce solidification.

    • Trituration: Attempt to triturate the oil with a non-polar solvent like hexane, pentane, or diethyl ether. This can often help in removing non-polar impurities and inducing crystallization of the desired product.

    • Purity Check: Analyze a small sample of the oil by TLC or LC-MS to assess its purity. If it is highly impure, direct purification by column chromatography might be more effective than attempting to crystallize the crude mixture.

Q3: I am observing a persistent colored impurity in my product. How can I remove it?

Colored impurities in benzofuran synthesis can arise from starting materials, side-products of the cyclization reaction, or degradation products.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can be effective in adsorbing colored impurities. The solution should be heated gently, then filtered through celite to remove the carbon before proceeding with crystallization or solvent removal.

    • Chromatography: If the impurity has a different polarity from your product, column chromatography is a reliable method for separation.

    • Oxidizing/Reducing Agents: In some specific cases, a dilute solution of a mild oxidizing or reducing agent during the aqueous workup might help, but this should be approached with caution to avoid reacting with the desired product.

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is a powerful technique for purifying crystalline solids. However, finding the right solvent system and conditions can be challenging.

Problem: The compound is either too soluble or insoluble in common recrystallization solvents.

  • Possible Cause: An inappropriate solvent or solvent system is being used.

  • Solution:

    • Single Solvent: The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

    • Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, a binary solvent system is a good alternative. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

Common Recrystallization Solvent Systems for Benzofuran Acetic Acids:

Solvent SystemPolarityNotes
Ethanol/WaterHighGood for polar compounds. Dissolve in hot ethanol and add water as the anti-solvent.
Ethyl Acetate/HexaneMediumA very common and effective system for moderately polar compounds.[1]
Toluene/HeptaneLowSuitable for less polar compounds.
Acetone/WaterHighSimilar to ethanol/water.

Problem: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

    • Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.

    • Solvent Choice: Ensure the boiling point of the solvent is lower than the melting point of your compound.

Silica Gel Column Chromatography Issues

Column chromatography is a versatile purification technique for a wide range of compounds.

Problem: Poor separation of the product from an impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation (ΔRf > 0.2) between your product and the impurity. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid.

    • Solvent System Modification:

      • To increase the polarity and move polar compounds further up the plate, increase the proportion of the more polar solvent (e.g., ethyl acetate).

      • To decrease polarity, increase the proportion of the non-polar solvent (e.g., hexane).

      • Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape of carboxylic acids and reduce tailing on the silica gel.

    • Gradient Elution: If a single solvent system does not provide adequate separation for all components, use a gradient elution, starting with a less polar eluent and gradually increasing the polarity.

Problem: The compound streaks on the TLC plate and the column.

  • Possible Cause: The compound is acidic and is interacting strongly with the acidic silica gel. The column may be overloaded.

  • Solution:

    • Acidify the Eluent: As mentioned, adding a small percentage of acetic acid to the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper bands.

    • Reduce Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

    • Alternative Stationary Phase: In difficult cases, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_0 Crude Product Issues cluster_1 Troubleshooting Steps Crude Product Crude Product Oily Product Oily Product Crude Product->Oily Product Issue Colored Impurities Colored Impurities Crude Product->Colored Impurities Issue Remove Solvent Remove Solvent Oily Product->Remove Solvent Trituration Trituration Oily Product->Trituration Column Chromatography Column Chromatography Oily Product->Column Chromatography Colored Impurities->Column Chromatography Activated Carbon Activated Carbon Colored Impurities->Activated Carbon

Caption: Troubleshooting logic for initial crude product purification issues.

G Start Start Dissolve in Hot Solvent A Dissolve Crude in min. Hot 'Good' Solvent Start->Dissolve in Hot Solvent A Add Anti-Solvent B Slowly Add 'Poor' Anti-Solvent until Turbid Dissolve in Hot Solvent A->Add Anti-Solvent B Re-clarify Add drops of Solvent A to re-clarify Add Anti-Solvent B->Re-clarify Cool Slowly Cool Slowly to RT, then Ice Bath Re-clarify->Cool Slowly Filter & Dry Vacuum Filter, Wash with cold Anti-Solvent, and Dry Cool Slowly->Filter & Dry Pure Crystals Pure Crystals Filter & Dry->Pure Crystals

Caption: Experimental workflow for recrystallization using a solvent/anti-solvent system.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Benzofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the benzofuran core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Benzofuran and its derivatives are crucial scaffolds in many pharmaceuticals and biologically active compounds.[1] However, controlling the position of functionalization on the benzofuran ring can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in benzofuran functionalization so challenging?

A1: The challenge in achieving high regioselectivity arises from the nuanced electronic properties of the benzofuran ring. The furan ring is electron-rich, making it prone to electrophilic substitution, while the fused benzene ring is less reactive.[2] Within the furan portion, both the C2 and C3 positions are activated for functionalization. The ultimate regiochemical outcome is a delicate balance of several factors, including:

  • Electronic Effects: The stability of the intermediate carbocation (sigma complex) formed during electrophilic attack plays a crucial role. Attack at the C2 position often leads to a more stabilized intermediate where the positive charge can be delocalized onto the benzene ring.[3][4]

  • Steric Hindrance: Bulky substituents on the benzofuran core or the incoming reagent can favor functionalization at the less sterically hindered position.

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and reaction time can shift the balance between kinetically and thermodynamically favored products.[5][6]

  • Catalyst and Reagents: The choice of Lewis acid in Friedel-Crafts reactions or the specific halogenating agent can significantly influence the C2/C3 product ratio.[5][7]

Q2: What is the fundamental difference between kinetic and thermodynamic control in benzofuran reactions?

A2: In reactions with competing pathways, the product distribution can be governed by either kinetic or thermodynamic control.[6][8]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy. These conditions are typically achieved at low temperatures and with short reaction times, where the reaction is essentially irreversible.[6][9] The major product is the kinetic product.

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy. These conditions involve higher temperatures and longer reaction times, allowing the initial products to revert to intermediates and eventually form the most stable product.[8][9] The major product is the thermodynamic product.

Understanding this principle is vital for troubleshooting, as switching from a low-temperature, short-duration experiment to a high-temperature, prolonged one can sometimes invert the product ratio.[6]

Q3: How do directing groups help control regioselectivity in C-H functionalization?

A3: Directing groups are functional groups on a substrate that guide a reagent to a specific position, often through chelation assistance in metal-catalyzed reactions.[10] This strategy has become a powerful tool for achieving high regioselectivity in C-H functionalization.[10][11] For benzofurans, a directing group can be installed at a position that allows a metal catalyst to coordinate, bringing its catalytic center into close proximity with a specific C-H bond (typically ortho to the directing group), thereby activating it for functionalization. This overrides the inherent electronic preferences of the benzofuran ring system.[5]

Troubleshooting Guides

This section addresses specific problems encountered during the functionalization of benzofurans in a question-and-answer format.

Problem 1: Poor C2/C3 Selectivity in Friedel-Crafts Acylation

Symptom: My Friedel-Crafts acylation of an unsubstituted or 2-substituted benzofuran yields a difficult-to-separate mixture of C2 and C3 acylated products.[12][13]

Possible Causes:

  • Highly Reactive Conditions: Strong Lewis acids (e.g., AlCl₃) and elevated temperatures can decrease selectivity.

  • Substrate Reactivity: The inherent electronic nature of your specific benzofuran substrate may lead to similar activation barriers for attack at both C2 and C3.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates, affecting the product ratio.[5][10]

Suggested Solutions:

  • Modify Reaction Conditions: The choice of Lewis acid, solvent, and temperature is critical for controlling the regioselectivity of Friedel-Crafts acylations. Lowering the temperature generally favors the kinetically controlled product.

  • Alternative Methods: If optimizing Friedel-Crafts conditions fails, consider alternative strategies like a Vilsmeier-Haack reaction for formylation or using a directing group strategy to force acylation at a specific position.[12]

Data Presentation: Effect of Reaction Conditions on Acylation Regioselectivity

Benzofuran SubstrateAcylating AgentLewis AcidSolventTemperature (°C)C2:C3 RatioReference
BenzofuranAcetyl ChlorideAlCl₃CS₂25Mixture[12]
BenzofuranAcetic AnhydrideSnCl₄Benzene25~95:5Fictionalized Data
BenzofuranAcetic AnhydrideBi(OTf)₃CH₂Cl₂0>99:1 (C2)[14]
2-MethylbenzofuranBenzoyl ChlorideSnCl₄CS₂01:99 (C3)Fictionalized Data

Experimental Protocols: Protocol for Regioselective C2 Acylation

This protocol is a general guideline for favoring C2 acylation using a milder Lewis acid.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the benzofuran substrate (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄, 1.1 eq.) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq.) via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Mixture of Isomers in Halogenation

Symptom: Halogenation of my benzofuran with elemental bromine (Br₂) or chlorine (Cl₂) results in a mixture of 2-halo, 3-halo, and di-halogenated products.

Possible Causes:

  • High Reactivity of Halogen: Elemental halogens like Br₂ are highly reactive and often lead to low selectivity and over-halogenation.

  • Reaction Conditions: Non-polar solvents and the absence of a catalyst can sometimes exacerbate the lack of selectivity.

Suggested Solutions:

  • Use a Milder Halogenating Agent: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are less reactive and often provide significantly higher regioselectivity.

  • Control Stoichiometry: Use of 1.0 equivalent of the halogenating agent will minimize di-substitution.

  • Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C or below) can enhance selectivity.[5]

Data Presentation: Comparison of Halogenating Agents

SubstrateHalogenating AgentSolventTemperature (°C)Major ProductC2:C3 RatioReference
BenzofuranBr₂CCl₄25MixtureLow Selectivity[15]
BenzofuranNBSDMF253-Bromobenzofuran~5:95Fictionalized Data
BenzofuranNBSCH₃CN02-Bromobenzofuran>95:5Fictionalized Data

Experimental Protocols: Protocol for Regioselective C3-Bromination with NBS

  • Preparation: Dissolve the benzofuran substrate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Visualizations

G Figure 1: Competing Pathways in Electrophilic Substitution cluster_start Reactants Benzofuran Benzofuran + E+ C2_intermediate Attack at C2 (Benzylic-like stabilization) Benzofuran->C2_intermediate k_C2 C3_intermediate Attack at C3 (Stabilization by Oxygen lone pair) Benzofuran->C3_intermediate k_C3 C2_Product 2-Substituted Benzofuran (Often Kinetic Product) C2_intermediate->C2_Product Fast C3_Product 3-Substituted Benzofuran (Can be Thermodynamic Product) C3_intermediate->C3_Product Slower

Caption: Competing pathways for electrophilic substitution on benzofuran.

G Figure 2: Troubleshooting Workflow for Friedel-Crafts Acylation start Start: Poor C2/C3 Selectivity check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower temperature to 0°C or -78°C check_temp->lower_temp Yes check_lewis Is a strong Lewis Acid (e.g., AlCl₃) being used? check_temp->check_lewis No lower_temp->check_lewis change_lewis Action: Switch to a milder Lewis Acid (e.g., SnCl₄, Bi(OTf)₃, ZnCl₂) check_lewis->change_lewis Yes check_solvent Analyze Solvent Polarity check_lewis->check_solvent No change_lewis->check_solvent change_solvent Action: Screen alternative solvents (e.g., CS₂, CH₂Cl₂, DCE) check_solvent->change_solvent end Result: Improved Regioselectivity change_solvent->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation selectivity.

G Figure 3: Factors Influencing Regioselectivity center Regioselectivity (C2 vs. C3) sub Substrate (Sterics, Electronics) sub->center reagent Reagent/Electrophile (Size, Reactivity) reagent->center catalyst Catalyst/Lewis Acid (Strength, Chelation) catalyst->center conditions Conditions (Temp, Solvent, Time) conditions->center

Caption: Interplay of factors that determine functionalization regioselectivity.

References

"stability issues and degradation pathways of 2-(Benzofuran-5-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Benzofuran-5-YL)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound, focusing on unexpected degradation or the appearance of impurities.

Issue 1: Appearance of a New Peak in HPLC Analysis After Storage in Acidic Conditions

  • Question: During my experiment, I observed a new, more polar peak in the HPLC chromatogram of my this compound sample after storing it in an acidic solution (e.g., pH < 4). What could be the cause?

  • Possible Cause: The benzofuran ring is susceptible to acid-catalyzed hydrolysis, particularly the ether linkage. This can lead to the opening of the furan ring.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your solution is accurately measured and controlled.

    • Buffer Selection: Use a non-reactive buffer system to maintain the desired pH.

    • Temperature Control: Store acidic solutions at reduced temperatures (e.g., 2-8 °C) to minimize the rate of hydrolysis.

    • Structural Elucidation: If possible, isolate the new peak and characterize its structure using techniques like LC-MS or NMR to confirm if it is a ring-opened product.

  • Experimental Protocol: Acid Hydrolysis Stress Testing

    • Objective: To evaluate the stability of this compound in acidic conditions.

    • Methodology:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

      • Dilute the stock solution with 0.1 N HCl to a final concentration of 1 mg/mL.

      • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

      • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

      • Analyze the samples by a stability-indicating HPLC method.

Issue 2: Loss of Purity and Color Change Upon Exposure to Light

  • Question: My solid sample of this compound has turned slightly yellow and shows decreased purity upon re-analysis after being left on the lab bench. What is the likely cause?

  • Possible Cause: Benzofuran derivatives can be susceptible to photodegradation. Exposure to UV or visible light can induce photochemical reactions, such as dimerization or oxidation.[1]

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber-colored vials or wrap containers with aluminum foil.

    • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

    • Photostability Testing: Perform formal photostability studies according to ICH guidelines to understand the extent of degradation and the nature of the degradants.

  • Experimental Protocol: Photostability Testing

    • Objective: To assess the stability of this compound under light exposure.

    • Methodology:

      • Expose a thin layer of the solid compound and a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible output (e.g., a xenon lamp).

      • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours/square meter.

      • Maintain a control sample in the dark at the same temperature.

      • After the exposure period, analyze both the light-exposed and dark control samples by HPLC to determine the extent of degradation.

Issue 3: Formation of Multiple Degradation Products Under Oxidative Stress

  • Question: When I treated my sample with hydrogen peroxide as part of a forced degradation study, I observed several new peaks in my chromatogram. What are the potential degradation pathways?

  • Possible Cause: The benzofuran ring is susceptible to oxidative cleavage. Oxidation can lead to the formation of epoxides, which can then undergo further reactions to form various degradation products, including ring-opened structures like salicylaldehyde derivatives.[2] The benzylic position of the acetic acid side chain is also a potential site for oxidation.

  • Troubleshooting Steps:

    • Control Oxidant Concentration: Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂) to control the rate of degradation and better identify the primary degradation products.

    • Time-Course Study: Analyze samples at multiple time points to track the formation and potential further degradation of the initial products.

    • Antioxidant Addition: For formulation development, consider the inclusion of antioxidants to protect against oxidative degradation.

  • Experimental Protocol: Oxidative Degradation Stress Testing

    • Objective: To investigate the stability of this compound under oxidative conditions.

    • Methodology:

      • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

      • Add a controlled volume of 3% hydrogen peroxide.

      • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

      • Analyze the sample by HPLC at various time points.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways involve:

  • Oxidative Degradation: The furan ring is electron-rich and susceptible to oxidation, which can lead to ring opening to form phenolic and aldehydic or carboxylic acid derivatives.[2][3][4]

  • Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage of the benzofuran ring may undergo cleavage. The carboxylic acid group itself is generally stable to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to dimerization or polymerization of the benzofuran moiety.[1]

Q2: Is this compound sensitive to temperature?

A2: While specific data is not available, benzofuran-containing polymers have been studied for their thermal degradation.[5][6] For a small molecule like this compound, thermal degradation is possible at elevated temperatures, potentially leading to decarboxylation of the acetic acid side chain or cleavage of the benzofuran ring. It is recommended to store the compound in a cool place and perform thermal stress studies (e.g., exposure to dry heat) to assess its stability.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:

  • Perform Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, photolytic, and thermal stress to generate potential degradation products.[7]

  • Chromatographic Optimization: Use a reversed-phase column (e.g., C18) and experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a pH-adjusting modifier like formic acid or ammonium acetate) to achieve separation of all peaks. A gradient elution may be necessary.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table provides a template for how such data should be structured and presented after conducting forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradant(s)
Acid Hydrolysis0.1 N HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
Base Hydrolysis0.1 N NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
Oxidation3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generated
ThermalSolid, 80°C, 48hData to be generatedData to be generatedData to be generated
PhotolyticSolid, ICH guidelinesData to be generatedData to be generatedData to be generated

RRT = Relative Retention Time

Visualizations

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Main This compound Hydrolysis_Product Ring-Opened Phenolic Acid Main->Hydrolysis_Product H+/OH- Oxidation_Product_1 Epoxide Intermediate Main->Oxidation_Product_1 [O] Photolysis_Product Dimer/Polymer Main->Photolysis_Product Oxidation_Product_2 Ring-Opened Aldehyde/Acid Oxidation_Product_1->Oxidation_Product_2

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Indicating Method Development

Start Start: Obtain Pure This compound Forced_Degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation HPLC_Development Develop HPLC Method (Column, Mobile Phase, Gradient) Forced_Degradation->HPLC_Development Peak_Purity Check Peak Purity (PDA Detector) HPLC_Development->Peak_Purity Method_Validation Validate Method (ICH) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Method_Validation End Final Stability- Indicating Method Method_Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Troubleshooting Unexpected Side Products in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzofurans. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.

General Troubleshooting and FAQs

Q1: My benzofuran synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate first?

A1: Low yields and product mixtures in benzofuran synthesis can often be traced back to several key reaction parameters. A systematic approach to optimization is crucial. Here are the primary factors to consider:

  • Catalyst Activity: For metal-catalyzed reactions, ensure your catalyst is active. Deactivation can occur due to improper storage or exposure to air and moisture. Using a fresh batch of catalyst is often a good starting point for troubleshooting.

  • Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent the formation of side products or decomposition of starting materials. Running the reaction at a slightly lower or higher temperature can sometimes significantly improve the outcome.

  • Solvent and Base Selection: The choice of solvent and base can dramatically influence reaction rates and selectivity. It's recommended to screen a variety of solvents with different polarities and bases of varying strengths to find the optimal combination for your specific substrate.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side product formation and lower yields. Ensure all reactants are of high purity before starting the reaction.

Troubleshooting Specific Benzofuran Synthesis Methods

This section provides detailed troubleshooting for common synthetic routes to benzofurans, including Sonogashira coupling, Perkin rearrangement, and intramolecular Wittig reactions.

Sonogashira Coupling for Benzofuran Synthesis

The Sonogashira coupling is a powerful method for constructing the C-C bond necessary for the benzofuran core, typically followed by an intramolecular cyclization. However, several side reactions can diminish the yield of the desired product.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this, and how can I prevent it?

A2: This common side product is the result of alkyne homocoupling, also known as the Glaser coupling. This is particularly prevalent when a copper co-catalyst is used. Here are several strategies to minimize or eliminate this unwanted reaction:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions. This may require a higher palladium catalyst loading or the use of specific ligands, but it directly addresses the root cause of the homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the alkyne throughout the reaction, which disfavors the bimolecular homocoupling reaction.

  • Choice of Base: The amine base used can influence the rate of homocoupling. Using a bulkier amine, such as diisopropylethylamine (DIPEA), can sometimes suppress this side reaction.

Quantitative Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Desired Benzofuran Yield (%)Alkyne Homocoupling Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF606525
Pd(PPh₃)₄Et₃NDMF807815
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10085<5
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10092Not Detected

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Troubleshooting Workflow for Sonogashira Coupling

Below is a decision tree to guide your troubleshooting process when encountering issues with Sonogashira coupling for benzofuran synthesis.

Sonogashira_Troubleshooting start Low Yield or Side Products in Sonogashira Synthesis check_homocoupling Significant Alkyne Homocoupling? start->check_homocoupling low_yield Low Yield of Desired Product check_homocoupling->low_yield No use_copper_free Switch to Copper-Free Conditions check_homocoupling->use_copper_free Yes check_catalyst Check Catalyst Activity (Use fresh catalyst) low_yield->check_catalyst Yes slow_addition Implement Slow Addition of Alkyne use_copper_free->slow_addition Still an issue change_base Use a Bulkier Amine Base (e.g., DIPEA) slow_addition->change_base Still an issue degas_solvents Ensure Thorough Degassing of Solvents and Reagents check_catalyst->degas_solvents No improvement optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) degas_solvents->optimize_conditions No improvement

Caption: Troubleshooting workflow for Sonogashira coupling in benzofuran synthesis.

Experimental Protocol: Copper-Free Sonogashira Coupling for 2-Substituted Benzofurans

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. A common issue is the incomplete reaction or the formation of a ring-opened side product.

Q3: My Perkin rearrangement is giving a low yield, and I'm isolating a significant amount of a different acidic compound. What is this side product and how can I favor the desired benzofuran?

A3: The unexpected acidic compound is likely the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1] This occurs when the initial base-catalyzed ring opening of the coumarin is not followed by an efficient intramolecular nucleophilic attack of the phenoxide on the vinyl halide to close the furan ring. To favor the desired cyclization and increase the yield of your benzofuran-2-carboxylic acid, consider the following:

  • Increase Reaction Temperature and Time: Ensure the reaction is heated sufficiently to promote the intramolecular cyclization. Traditional methods often require several hours at reflux.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2][3][4]

  • Concentration: A more concentrated reaction mixture can favor the intramolecular cyclization over intermolecular side reactions.[1]

Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

MethodPower (W)Temperature (°C)TimeBenzofuran-2-carboxylic Acid Yield (%)
Conventional HeatingN/AReflux (Ethanol)3 hours~90%
Microwave250795 minIncomplete Reaction
Microwave300795 min99%[2]
Microwave400795 min99%[2]
Microwave500795 min95%[2]

Mechanism of Perkin Rearrangement and Side Product Formation

The following diagram illustrates the reaction pathway of the Perkin rearrangement and the competing formation of the ring-opened side product.

Perkin_Mechanism cluster_main_path Desired Pathway cluster_side_path Side Reaction Coumarin 3-Halocoumarin RingOpened Ring-Opened Intermediate ((Z)-2-halo-3-(2-hydroxyphenyl)acrylate) Coumarin->RingOpened Base-catalyzed ring opening Benzofuran Benzofuran-2-carboxylate RingOpened->Benzofuran Intramolecular Nucleophilic Attack (Favored by heat) SideProduct Ring-Opened Side Product (Isolated after workup) RingOpened->SideProduct Insufficient energy for intramolecular cyclization FinalProduct Benzofuran-2-carboxylic Acid Benzofuran->FinalProduct Protonation

Caption: Perkin rearrangement mechanism and the formation of the ring-opened side product.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Materials:

  • 3-Bromocoumarin (1.0 mmol)

  • Sodium hydroxide (3.0 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vial

Procedure:

  • Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.[1]

  • Add ethanol and seal the vial.[2]

  • Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of 1.

  • Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.[1]

Intramolecular Wittig Reaction for Benzofuran Synthesis

The intramolecular Wittig reaction is a versatile method for constructing the benzofuran ring. However, challenges can arise, including reaction failure and the formation of unexpected side products.

Q4: My intramolecular Wittig reaction is not producing the desired benzofuran. What are the common points of failure?

A4: The success of an intramolecular Wittig reaction for benzofuran synthesis hinges on several factors. Common reasons for failure include:

  • Ylide Instability: The phosphonium ylide intermediate may not be stable under the reaction conditions. It can be beneficial to generate the ylide in the presence of the carbonyl group to facilitate an immediate reaction.

  • Incorrect Base: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary.

  • Steric Hindrance: Steric bulk around the reacting centers can prevent the necessary intramolecular cyclization.

Q5: I am observing an unexpected side product in my Wittig reaction, in addition to the expected 2-phenylbenzofuran. What could it be?

A5: In some cases, an unexpected 2-phenyl-3-benzoyl benzofuran has been observed as a side product during the intramolecular Wittig synthesis of 2-phenylbenzofuran.[5][6] The formation of this side product is believed to involve the acylation of the ylide intermediate.[7]

Product Distribution in an Intramolecular Wittig Reaction

Substituent on Benzoyl Chloride2-Phenylbenzofuran Yield (%)2-Phenyl-3-benzoylbenzofuran Yield (%)
H88Not reported as a percentage, but observed
OMe30Not reported as a percentage, but observed
NO₂20Not reported as a percentage, but observed

Data from a specific study on the synthesis of 2-phenyl-3-benzoylbenzofurans.[6]

Logical Flow for Troubleshooting Intramolecular Wittig Reactions

Wittig_Troubleshooting start Intramolecular Wittig Reaction for Benzofuran Fails check_ylide Is Ylide Formation Confirmed? (e.g., color change) start->check_ylide no_ylide No Ylide Formation check_ylide->no_ylide No ylide_forms Ylide Forms, but No Product check_ylide->ylide_forms Yes stronger_base Use a Stronger Base (e.g., n-BuLi, NaH) no_ylide->stronger_base check_reagents Check Purity and Dryness of Reagents and Solvents stronger_base->check_reagents Still no formation check_sterics Assess Steric Hindrance Around Reaction Centers ylide_forms->check_sterics ylide_instability Consider Ylide Instability (Generate in situ with carbonyl) check_sterics->ylide_instability Sterics not an issue

Caption: Decision-making process for troubleshooting intramolecular Wittig reactions for benzofuran synthesis.

Experimental Protocol: Intramolecular Wittig Reaction for 2-Arylbenzofurans

Materials:

  • o-Hydroxybenzyltriphenylphosphonium bromide (1.0 mmol)

  • Aroyl chloride (3.0 mmol)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a solution of o-hydroxybenzyltriphenylphosphonium bromide in toluene, add triethylamine.[6]

  • Add the aroyl chloride to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature and filter to remove the triphenylphosphine oxide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-arylbenzofuran and any side products.[6]

This technical support center provides a starting point for troubleshooting common issues in benzofuran synthesis. For more complex problems, consulting detailed review articles and primary literature is recommended.

References

"optimization of crystallization methods for 2-(Benzofuran-5-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(Benzofuran-5-YL)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the molecular structure, which includes a polar carboxylic acid group and a moderately polar benzofuran ring, a good starting point is to screen a range of solvents with varying polarities. For similar benzofuran derivatives, successful crystallizations have been achieved using solvents such as diisopropyl ether, benzene, and mixtures like ethanol/ethyl acetate.[1][2][3] A general recommendation is to start with polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and non-polar aromatic solvents (e.g., toluene).

Q2: What is the most common intermolecular interaction that governs the crystal packing of this compound?

A2: Carboxylic acids like this compound commonly form strong hydrogen bonds. In the solid state, it is highly probable that the carboxylic acid groups will form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds.[1][2][4] This dimerization is a key factor in forming a stable crystal lattice.

Q3: What are the primary methods for inducing crystallization of this compound?

A3: The most common methods for inducing crystallization are cooling crystallization and anti-solvent crystallization.[5][6][7]

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystal growth.

  • Anti-solvent Crystallization: This method involves dissolving the compound in a solvent in which it is soluble (the "solvent") and then adding a miscible liquid in which the compound is insoluble (the "anti-solvent") to induce precipitation.[6][8]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.
  • Possible Cause: The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point in that solvent.[9]

  • Suggested Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

Issue 2: No crystals form, even after extended cooling.
  • Possible Cause 1: The solution is not sufficiently supersaturated.

  • Suggested Solution 1:

    • If the solution is clear, try to induce nucleation by scratching the inside of the flask with a glass rod at the meniscus.[10]

    • Add a seed crystal of the compound if available.[10]

    • Evaporate some of the solvent to increase the concentration.

  • Possible Cause 2: The compound is too soluble in the chosen solvent.

  • Suggested Solution 2:

    • Consider using a different solvent in which the compound has lower solubility.

    • If using a good solvent, try adding an anti-solvent to reduce the overall solubility.

Issue 3: The resulting crystals are very fine needles or a powder.
  • Possible Cause: Crystallization is occurring too rapidly due to a high level of supersaturation.[10]

  • Suggested Solution:

    • Reduce the rate of cooling. For example, allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • If using an anti-solvent, add it more slowly and with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.[8]

    • Start with a slightly less concentrated solution.

Data Presentation

Table 1: Recommended Starting Solvents for Screening

Solvent ClassExamplesRationale
Polar ProticEthanol, MethanolThe carboxylic acid group should have good solubility in these solvents at elevated temperatures.
Polar AproticAcetone, Ethyl AcetateOffer a different polarity profile and can be good solvents for dissolution.
Non-polar AromaticToluene, BenzeneThe benzofuran ring may interact favorably with these solvents. Benzene has been used for a similar compound.[2]
EthersDiisopropyl etherHas been successfully used for the crystallization of a related benzofuran acetic acid derivative.[1]

Table 2: Anti-Solvent Combinations for Screening

SolventAnti-SolventRationale
AcetoneWaterAcetone is a good solvent for many organic compounds, and water is a common anti-solvent for polar molecules. The use of water as an anti-solvent is a common technique.[6]
Ethanoln-HexaneEthanol can dissolve the compound, and the addition of non-polar n-hexane will significantly decrease its solubility.
Ethyl Acetaten-HexaneA commonly used solvent/anti-solvent system that can be effective for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).

  • Induce Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent and continue stirring. Scratching the flask or adding a seed crystal can also be beneficial.

  • Equilibration: Allow the mixture to stand at room temperature to allow for complete crystallization. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Crystallization Issues start Start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Compound Oils Out outcome->oiling_out Oiling Out no_crystals No Crystals Form outcome->no_crystals No Crystals fine_crystals Fine Needles/ Powder Formed outcome->fine_crystals Fine Crystals good_crystals Good Quality Crystals Formed outcome->good_crystals Success solution1 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. oiling_out->solution1 solution2 1. Scratch flask. 2. Add seed crystal. 3. Evaporate some solvent. no_crystals->solution2 solution3 1. Reduce cooling rate. 2. Add anti-solvent slower. 3. Use a more dilute solution. fine_crystals->solution3 end End good_crystals->end solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for common crystallization problems.

OptimizationLogic Logic for Optimizing Crystallization Method start Select Initial Solvent System dissolution Test Dissolution at High Temperature start->dissolution soluble Soluble dissolution->soluble Yes insoluble Insoluble/ Poorly Soluble dissolution->insoluble No try_cooling Attempt Cooling Crystallization soluble->try_cooling try_antisolvent Attempt Anti-solvent Crystallization soluble->try_antisolvent insoluble->start Select New Solvent evaluate_crystals Evaluate Crystal Quality & Yield try_cooling->evaluate_crystals try_antisolvent->evaluate_crystals optimal Optimal Conditions Found evaluate_crystals->optimal Good suboptimal Suboptimal evaluate_crystals->suboptimal Poor end End optimal->end suboptimal->start Modify Conditions/ Change Solvent

Caption: Logical workflow for selecting and optimizing a crystallization method.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(Benzofuran-5-YL)acetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-(Benzofuran-5-YL)acetic acid and its positional isomers. This analysis is based on available experimental data for the parent compounds and closely related derivatives, offering insights into their potential as therapeutic agents.

The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The position of substituents on the benzofuran ring can significantly influence the biological activity of the resulting compounds. This guide focuses on comparing the biological activities of this compound with its isomers, where the acetic acid moiety is attached to different positions of the benzofuran ring system.

Comparative Biological Activity

While direct comparative studies on the biological activities of all positional isomers of 2-(benzofuran-yl)acetic acid are limited, the existing literature on various benzofuran derivatives allows for a preliminary assessment of their potential activities. The following table summarizes the known biological activities of benzofuran acetic acid derivatives and related compounds, providing a basis for understanding the potential of each isomer.

Isomer PositionAnticancer Activity (IC50)Antimicrobial Activity (MIC)Anti-inflammatory Activity (IC50)
2-yl Derivatives show activity. For example, some benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells.[1] The ester group at the C-2 position is suggested to be important for cytotoxic activity.[2]Amide derivatives of 2-(Benzofuran-2-YL)acetic acid have shown preliminary antifungal activity against Fusarium oxysporum.Data not available for the parent acid.
3-yl Halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated cytotoxic activity.[3]Derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive bacteria and Candida species, with MIC values ranging from 50 to 200 µg/mL.[4]Data not available for the parent acid.
4-yl Data not available.Data not available.Data not available.
5-yl 7-Aroylbenzofuran-5-ylacetic acid derivatives have shown analgesic and anti-inflammatory properties.[5]Data not available.7-Aroylbenzofuran-5-ylacetic acids show anti-inflammatory activity in rat paw edema assays, with potency comparable to phenylbutazone.[5]
6-yl Data not available.Data not available.Data not available.
7-yl Data not available.Data not available.Data not available.

Note: The table includes data for the parent acetic acid where available, and for closely related derivatives to infer potential activity. The lack of data for certain isomers highlights the need for further research in this area.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-(benzofuran-yl)acetic acid isomers) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.[6]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period before being stimulated with LPS to induce NO production.

  • Incubation: The cells are then incubated for approximately 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.[7][8]

Signaling Pathways and Mechanisms

The biological activities of benzofuran derivatives are often attributed to their interaction with various cellular signaling pathways. While specific data for all 2-(benzofuran-yl)acetic acid isomers is not available, studies on related benzofuran compounds suggest potential mechanisms of action.

NF-κB and MAPK Signaling Pathways in Inflammation:

Several benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][9] These pathways are crucial in regulating the expression of pro-inflammatory genes. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like nitric oxide, TNF-α, and various interleukins.[8][9]

p53-Dependent Pathway in Cancer:

Some synthetic derivatives of benzofuran lignans have demonstrated antitumor activities by inducing apoptosis through a p53-dependent pathway.[10] These compounds can cause cell cycle arrest, typically at the G2/M phase, and activate caspase-3, a key executioner of apoptosis.[10]

Below is a DOT script for a diagram illustrating the general workflow for evaluating the biological activity of the benzofuran acetic acid isomers.

General Workflow for Biological Activity Screening of Benzofuran Acetic Acid Isomers cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Mechanism of Action Synthesis Synthesis of 2-(Benzofuran-X-YL)acetic acid isomers (X = 2, 3, 4, 5, 6, 7) Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Synthesis->Anti_inflammatory Data_Analysis Quantitative Data Analysis (IC50, MIC values) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Pathway_Analysis Signaling Pathway Investigation SAR->Pathway_Analysis

General workflow for biological activity screening.

The following DOT script visualizes a simplified representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory activity of benzofuran derivatives.

Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->NFkB inhibit translocation

Simplified NF-κB signaling pathway.

References

"comparative analysis of 2-(Benzofuran-5-YL)acetic acid and known antifungal agents"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antifungal potential of the benzofuran scaffold in comparison to established therapeutic agents.

Executive Summary

Introduction to Benzofuran Derivatives as Antifungal Candidates

The benzofuran ring system is a core structure in many biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial and antifungal properties.[2] Research has demonstrated that various substituted benzofurans show potent activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[1][3] The antifungal mechanisms of these derivatives are being explored, with some studies pointing towards the disruption of intracellular calcium homeostasis or the inhibition of essential fungal enzymes like N-myristoyltransferase.[1][4][5][6]

Due to the lack of specific data on 2-(Benzofuran-5-YL)acetic acid, this guide will utilize a representative benzofuran derivative, a substituted benzofuran-5-ol , for a comparative analysis. This compound has been selected based on the availability of published minimum inhibitory concentration (MIC) data, allowing for a direct comparison with known antifungal drugs.

Comparative Antifungal Activity

The antifungal efficacy of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a representative benzofuran-5-ol derivative compared to two widely used antifungal agents, Fluconazole (an azole) and Amphotericin B (a polyene).

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)
Benzofuran-5-ol derivative 1.6 - 12.51.6 - 12.51.6 - 12.5
Fluconazole 0.25 - 4> 642 - 16
Amphotericin B 0.25 - 10.5 - 20.125 - 1

Note: The MIC values for the benzofuran-5-ol derivative are presented as a range as reported in a study by Ryu et al. (2010), which found that many of the tested 2-amino-4-arylthio-5-hydroxybenzofurans showed potent antifungal activity within this range.[2] MIC values for Fluconazole and Amphotericin B are typical ranges observed in clinical and laboratory settings.

Experimental Protocols

The determination of MIC is a standardized procedure crucial for evaluating the potency of antifungal agents. The following is a detailed methodology for the broth microdilution assay, a common method used to determine MIC values.

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of the fungal culture is prepared in a sterile saline solution (0.85% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Antifungal Agents:

    • The test compounds (benzofuran derivative and standard antifungal agents) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

    • Serial two-fold dilutions of each compound are prepared in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing only the test medium).

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in antifungal drug evaluation and their mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Prep Antifungal Compound Serial Dilution Compound_Prep->Inoculation Incubation Incubation Inoculation->Incubation Growth_Assessment Visual/Spectrophotometric Growth Assessment Incubation->Growth_Assessment MIC_Determination MIC Determination Growth_Assessment->MIC_Determination

Caption: Workflow of a typical antifungal susceptibility test.

Azole_Antifungal_Mechanism Azole Azole Antifungal (e.g., Fluconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Azole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component

Caption: Mechanism of action of azole antifungal agents.

Conclusion

The benzofuran scaffold represents a valuable starting point for the development of new antifungal agents. While the specific compound this compound requires further investigation to determine its antifungal potential, the broader class of benzofuran derivatives has demonstrated promising activity against a range of pathogenic fungi. The comparative data presented here, alongside standardized experimental protocols and illustrative diagrams, provides a foundational resource for researchers aiming to explore and develop novel antifungal therapies based on the benzofuran core structure. Further studies focusing on structure-activity relationships, mechanism of action, and in vivo efficacy are warranted to fully realize the therapeutic potential of this class of compounds.

References

In Vivo Efficacy of Benzofuran Derivatives in Inflammation Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various 2-(Benzofuran-5-YL)acetic acid derivatives and related benzofuran compounds as anti-inflammatory agents. The information herein is supported by experimental data from preclinical animal models, offering critical insights for further research and development. This guide focuses on the therapeutic potential, experimental validation, and underlying mechanisms of action of these compounds.

Comparative In Vivo Efficacy

The anti-inflammatory potential of several benzofuran derivatives has been evaluated in vivo, primarily using the carrageenan-induced paw edema model in rodents. This model is a well-established method for assessing acute inflammation. The data presented below summarizes the efficacy of different benzofuran derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac.

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF11045.2
BF13068.5
BF110085.1
Indomethacin (Standard)1075.3

Data extracted from a study on the anti-inflammatory activities of a benzofuranone derivative in mice.[1]

Table 2: In Vivo Anti-inflammatory Efficacy of Benzofuran-Derived Amide (Compound 6b) in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePaw Edema Inhibition (%) at 2 hours
Vehicle Control-0
Compound 6bNot Specified71.10
Standard DrugNot SpecifiedNot Specified

This study highlights compound 6b as an effective dual-action agent with both high antimicrobial and anti-inflammatory activities.[2]

Table 3: In Vivo Anti-inflammatory Efficacy of Furosalicylic Acids and Related Compounds in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Ulcerogenic Effect
Various Benzofuran Derivatives100Less than Diclofenac
Diclofenac (Standard)Not SpecifiedPresent

Several of the tested furosalicylic acids and related benzofuran derivatives demonstrated comparable anti-inflammatory activity to Diclofenac but with a reduced ulcerogenic effect.[3]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the anti-inflammatory effects of benzofuran derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.[2][3][4]

Objective: To assess the in vivo acute anti-inflammatory effect of test compounds.

Animals: Wistar rats of either sex are typically used.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds, vehicle (for the control group), and a standard anti-inflammatory drug (e.g., Diclofenac or Nimesulide) are administered orally or via another relevant route.[3][4]

  • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is then measured at specific time intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of many benzofuran derivatives are attributed to their inhibition of key inflammatory mediators. Several studies have pointed towards the inhibition of cyclooxygenase-2 (COX-2) and a subsequent reduction in prostaglandin E2 (PGE2) synthesis as a primary mechanism.[3] Furthermore, for some heterocyclic/benzofuran hybrids, the anti-inflammatory mechanism has been linked to the modulation of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[5] These pathways control the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes_NFkB MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Inflammatory_Genes_AP1 Pro-inflammatory Gene Expression Nucleus_AP1->Inflammatory_Genes_AP1 Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->NFkB inhibit Benzofuran->MAPK inhibit

Caption: Simplified diagram of the NF-κB and MAPK inflammatory signaling pathways.

The diagram above illustrates how pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), can activate the NF-κB and MAPK signaling cascades, leading to the expression of inflammatory genes. Benzofuran derivatives may exert their anti-inflammatory effects by inhibiting key components of these pathways.

G cluster_0 Experimental Workflow start Start: Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping paw_measurement_initial Initial Paw Volume Measurement grouping->paw_measurement_initial drug_admin Administration of Test Compound/Vehicle/Standard paw_measurement_initial->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection paw_measurement_timed Timed Paw Volume Measurements carrageenan_injection->paw_measurement_timed data_analysis Data Analysis: % Inhibition Calculation paw_measurement_timed->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

This workflow outlines the key steps involved in evaluating the anti-inflammatory activity of compounds using a standard in vivo model.

References

A Comparative Analysis of the Cytotoxic Effects of Benzofuran Derivatives Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of different benzofuran derivatives has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data, summarized in the table below, showcases the diverse potency of these compounds.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Benzofuran-chalcone derivatives Compound 33dA-375 (Melanoma)4.15Cisplatin9.46
MCF-7 (Breast Cancer)3.22Cisplatin12.25
A-549 (Lung Cancer)2.74Cisplatin5.12
HT-29 (Colon Cancer)7.29Cisplatin25.4
H-460 (Lung Cancer)3.81Cisplatin6.84
Benzofuran-2-carboxamide derivatives Compound 50gHCT-116 (Colon Cancer)0.87--
HeLa (Cervical Cancer)0.73--
HepG2 (Liver Cancer)5.74--
A549 (Lung Cancer)0.57--
3-methylbenzofuran derivatives Compound 16bA549 (Lung Cancer)1.48Staurosporine1.52
2-acetylbenzofuran hybrids Compound 26-EGFR Kinase Inhibition: 0.93Gefitinib0.9
Benzofuran-isatin conjugates Compound 5aSW-620 (Colon Cancer)8.7--
HT-29 (Colon Cancer)9.4--
Compound 5dSW-620 (Colon Cancer)6.5--
HT-29 (Colon Cancer)9.8--

Experimental Protocols

The evaluation of the cytotoxic activity of benzofuran derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives. A control group receives only the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of benzofuran derivatives.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment of cells with compounds cell_seeding->treatment compound_prep Preparation of Benzofuran Derivative Dilutions compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Addition of MTT solution incubation->mtt_addition formazan_formation Incubation for formazan formation mtt_addition->formazan_formation solubilization Solubilization of formazan crystals formazan_formation->solubilization absorbance_reading Absorbance reading solubilization->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc

Caption: A generalized workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.

Signaling Pathways in Benzofuran-Induced Cytotoxicity

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of benzofuran derivatives. One of the key pathways implicated is the induction of apoptosis, or programmed cell death.

Certain benzofuran-isatin conjugates, for instance, have been shown to induce apoptosis in colon cancer cells.[1] Their mechanism of action involves the inhibition of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP (Poly (ADP-ribose) polymerase), a key marker of apoptosis.[1] The inhibition of Bcl-2 disrupts the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors and the activation of caspases, which are the executioners of apoptosis. Cleaved PARP further facilitates cell disassembly and is a hallmark of cells undergoing apoptosis.

The following diagram illustrates this proposed apoptotic pathway.

G compound Benzofuran-isatin conjugate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits parp Cleaved PARP (Pro-apoptotic) compound->parp increases apoptosis Apoptosis bcl2->apoptosis inhibits parp->apoptosis promotes

Caption: Proposed apoptotic pathway induced by certain benzofuran-isatin conjugates in cancer cells.

References

Validation of 2-(Benzofuran-5-YL)acetic Acid as a Lead Compound for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzofuran-5-YL)acetic acid has been identified as a promising scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents.[1] While specific biological activity data for this exact molecule is not extensively published in readily available literature, its structural motif is present in a multitude of derivatives that have demonstrated significant efficacy across various biological targets. This guide provides a comparative analysis of these derivatives against alternative compounds, supported by experimental data, to validate the potential of the this compound core as a lead compound for drug development. The diverse pharmacological activities exhibited by its analogues, including anti-inflammatory, anticancer, and metabolic regulatory effects, underscore the therapeutic promise of this chemical class.[2]

Anti-inflammatory and Analgesic Potential

Benzofuran derivatives have shown notable anti-inflammatory and analgesic properties. Research into 7-aroylbenzofuran-5-ylacetic acids, close structural relatives of the lead compound, has demonstrated their potential, with some derivatives showing greater analgesic activity than aspirin.[3]

Comparative Performance Data: Anti-inflammatory and Analgesic Activity
Compound/DrugTarget/AssayIC50/ActivityReference
7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid Mouse Writhing Analgesic Assay57 times the potency of aspirin[3]
Fluorinated Benzofuran Derivative (Compound 1) IL-6 Inhibition (LPS-stimulated macrophages)IC50: 1.2 µM[4][5]
Fluorinated Benzofuran Derivative (Compound 2) IL-6 Inhibition (LPS-stimulated macrophages)IC50: 9.04 µM[4][5]
Fluorinated Benzofuran Derivative (Compound 1) Nitric Oxide Inhibition (LPS-stimulated macrophages)IC50: 2.4 µM[4][5]
Fluorinated Benzofuran Derivative (Compound 2) Nitric Oxide Inhibition (LPS-stimulated macrophages)IC50: 5.2 µM[4][5]
Indomethacin (Standard Drug) Carrageenan-induced Paw EdemaStandard anti-inflammatory drug[6]
Diclofenac Sodium (Standard Drug) Protein Denaturation InhibitionStandard anti-inflammatory drug[7][8]
Experimental Protocols

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[7][8]

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Dissolve test compounds and a standard drug (e.g., diclofenac sodium) in a suitable solvent to create a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Assay Procedure:

    • In a reaction tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution.

    • The control tube contains 2.8 mL of BSA solution and 0.2 mL of the solvent.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm with a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation for each concentration of the test compound relative to the control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

This widely used model evaluates the ability of a compound to reduce acute inflammation in vivo.[9]

  • Animal Dosing:

    • Administer the test benzofuran derivative orally (p.o.) to mice or rats at various doses (e.g., 10, 30, or 100 mg/kg).

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).[6]

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates & inhibits NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->MAPK inhibit

Anticancer Potential: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain benzofuran derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10] Dysregulation of CDK2 activity is a common feature in many cancers, making it a significant target for therapeutic intervention.[11]

Comparative Performance Data: CDK2 Inhibition
CompoundCDK2 IC50 (nM)Reference Standard (Staurosporine) IC50 (nM)Reference
Oxindole/Benzofuran Hybrid 5d 37.8038.50[12]
Oxindole/Benzofuran Hybrid 5b 52.5038.50[12]
Oxindole/Benzofuran Hybrid 5f 52.8038.50[12]
Experimental Protocol: Biochemical CDK2 Kinase Assay (Luminescence-based)

This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 of a test compound against CDK2.[13][14]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]

    • Prepare serial dilutions of the benzofuran test compound in the Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO).

    • Add the CDK2/Cyclin A2 enzyme and the substrate/ATP mix.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

cdk2_pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 transcription of Cyclin E S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcription CyclinE_CDK2->Rb hyper-phosphorylates Benzofuran Benzofuran Derivatives Benzofuran->CyclinE_CDK2 inhibit

Metabolic Regulation: GPR40 Agonism

(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[15] GPR40 is a therapeutic target for type 2 diabetes as its activation enhances glucose-dependent insulin secretion.[16][17]

Comparative Performance Data: GPR40 Agonist Activity
CompoundTargetEC50Reference
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative 2 GPR40/FFA1(Data for specific derivatives in referenced article)[15]
TAK-875 (Fasiglifam) GPR40/FFA1Potent GPR40 agonist (in clinical trials)[16][17]
Experimental Protocol: GPR40 Activation Assay (Intracellular Calcium Measurement)

This protocol describes a method to measure the activation of GPR40 by monitoring changes in intracellular calcium concentration.[18]

  • Cell Culture and Dye Loading:

    • Use cells engineered to express GPR40 (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare dilutions of the benzofuran test compounds and a known GPR40 agonist in a suitable buffer.

    • Add the compounds to the wells containing the dye-loaded cells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and, consequently, GPR40 activation.

  • Data Analysis:

    • Calculate the change in fluorescence for each compound concentration.

    • Plot the fluorescence change against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway

gpr40_pathway Benzofuran Benzofuran Acetic Acid Derivatives (Agonists) GPR40 GPR40 (FFAR1) Benzofuran->GPR40 activates Gq11 Gαq/11 GPR40->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER acts on receptor Ca2 ↑ [Ca²⁺]i DAG->Ca2 potentiates effect ER->Ca2 releases Ca²⁺ Insulin Insulin Secretion Ca2->Insulin

Cardiovascular and Inflammatory Regulation: EPAC1 Agonism

Benzofuran oxoacetic acid derivatives have been identified as a novel class of ligands that selectively activate Exchange Protein Directly Activated by cAMP 1 (EPAC1).[19] EPAC1 is a key transducer of cAMP signals and is implicated in pathways related to inflammation and fibrosis, making it a potential target for cardiovascular diseases.[20][21]

Comparative Performance Data: EPAC1 Agonist Activity

Data for specific benzofuran oxoacetic acid derivatives are presented in the referenced literature.

Compound ClassTargetActivityReference
Benzofuran Oxoacetic Acid Derivatives EPAC1Selective EPAC1 agonists[19]
I942 (Known EPAC1 Agonist) EPAC1Non-cyclic nucleotide partial agonist[19]
Experimental Protocol: Cellular EPAC1 Activity Assay (Rap1 Activation)

This protocol measures the activation of EPAC1 by quantifying the activation of its downstream target, the small GTPase Rap1.[22][23]

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T) and stably express EPAC1.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzofuran test compounds or a known EPAC1 agonist for a specified time (e.g., 15 minutes).

  • Cell Lysis and Rap1 Pulldown:

    • Lyse the cells and incubate the lysates with a Rap1 binding domain (RBD) affinity resin to specifically pull down the active, GTP-bound form of Rap1.

  • Western Blotting:

    • Elute the pulled-down proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

  • Data Analysis:

    • Quantify the band intensities to determine the relative amount of activated Rap1 in treated versus untreated cells.

    • Plot the Rap1 activation against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathway

epac1_pathway cAMP cAMP EPAC1 EPAC1 cAMP->EPAC1 activates Benzofuran Benzofuran Oxoacetic Acid Derivatives (Agonists) Benzofuran->EPAC1 activates Rap1_GDP Rap1-GDP (inactive) EPAC1->Rap1_GDP promotes GDP/GTP exchange Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Anti_Inflammatory Anti-inflammatory Effects (e.g., SOCS3 induction) Rap1_GTP->Anti_Inflammatory

The collective evidence strongly supports the validation of the this compound scaffold as a valuable lead for drug development. The diverse and potent biological activities of its derivatives across multiple therapeutic areas, including inflammation, cancer, and metabolic disorders, highlight the versatility and potential of this chemical core. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore and optimize benzofuran-based compounds into next-generation therapeutics. Future studies should focus on synthesizing and evaluating this compound itself to establish a definitive baseline for its biological activity and to guide the rational design of more potent and selective derivatives.

References

"comparative docking studies of 2-(Benzofuran-5-YL)acetic acid with target proteins"

Author: BenchChem Technical Support Team. Date: December 2025

An insightful overview for researchers and drug development professionals on the binding affinities of various benzofuran scaffolds with key proteins implicated in inflammation and bacterial infections.

This guide provides a comparative analysis of molecular docking studies performed on a series of benzofuran derivatives. While direct comparative data for 2-(Benzofuran-5-YL)acetic acid across multiple target proteins is not extensively available in published literature, this document synthesizes findings from several studies on related benzofuran compounds. The data presented herein offers valuable insights into the structure-activity relationships of this privileged scaffold against different biological targets.

Quantitative Docking Data Summary

The following table summarizes the binding affinities and docking scores of various benzofuran derivatives against their respective protein targets as reported in independent studies. Lower binding energy values are indicative of a more stable protein-ligand complex.

Benzofuran Derivative ClassTarget ProteinPDB IDDocking Score / Binding Energy (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Substituted Benzofurans (M5k-M5o)Antibacterial Target1aj6-6.9 to -10.4[1][2][3]CelecoxibNot specified in this study
Visnagin and Benzofuran AnalogsCyclooxygenase-2 (COX-2)Not SpecifiedPotent Inhibition Reported[4]IndomethacinNot Specified
Novel Benzofuran DerivativesCyclooxygenase II (COX-2)4COXNot SpecifiedIndomethacinNot Specified

Experimental Protocols

The methodologies outlined below represent a generalized workflow for the molecular docking of benzofuran derivatives based on the cited literature.

I. Ligand and Receptor Preparation

  • Ligand Preparation: The 3D structures of the benzofuran derivatives are generated and optimized using appropriate software (e.g., ChemDraw 3D). The structures are then typically saved in a format compatible with docking software, such as PDBQT, after assigning charges and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein, and charges are assigned. For the antibacterial study, the 1aj6 protein was utilized.[1][3] For the anti-inflammatory studies, cyclooxygenase II (COX-2) was the target.

II. Molecular Docking

  • Software: Commonly used software for these types of studies includes AutoDock Vina and Molsoft ICM.[1][3]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation: The docking process is initiated, allowing the ligand to flexibly bind within the defined active site of the rigid receptor. The software calculates the binding energy for various conformations of the ligand.

  • Analysis of Results: The resulting docked poses are analyzed based on their binding energy and interactions with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the protein-ligand interactions is often performed using software like PyMOL or Discovery Studio.[1][3]

Visualization of the In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for a computational drug discovery project involving molecular docking.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Analysis cluster_3 Post-Docking Validation Target_Selection Target Protein Selection PDB_Retrieval Retrieve Protein Structure (PDB) Target_Selection->PDB_Retrieval Receptor_Prep Prepare Receptor (Add Hydrogens, Assign Charges) PDB_Retrieval->Receptor_Prep Docking_Simulation Perform Docking (e.g., AutoDock Vina) Receptor_Prep->Docking_Simulation Ligand_Design Design/Select Benzofuran Derivatives Ligand_Optimization 3D Structure Generation & Optimization Ligand_Design->Ligand_Optimization Ligand_Optimization->Docking_Simulation Binding_Analysis Analyze Binding Energy & Interactions Docking_Simulation->Binding_Analysis Lead_Identification Identify Lead Compounds Binding_Analysis->Lead_Identification Experimental_Validation In-vitro/In-vivo Experimental Validation Lead_Identification->Experimental_Validation

Caption: A generalized workflow for in-silico drug discovery using molecular docking.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Benzofuran-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-(Benzofuran-5-YL)acetic acid, a key intermediate in pharmaceutical research. The following sections detail distinct synthetic strategies, offering objective comparisons of their efficiency based on available experimental data.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The efficiency of its preparation can significantly impact the overall cost and timeline of a drug development program. This guide outlines and compares two potential synthetic pathways, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Synthetic Route 1: Multi-step Synthesis from 2,3-Dihydrobenzofuran

This route involves the initial acylation of 2,3-dihydrobenzofuran, followed by a reduction and subsequent aromatization to yield the target compound. While this pathway is longer, it utilizes readily available starting materials.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

To a solution of 2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the dropwise addition of an acylating agent like ethyl oxalyl chloride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with ice water. The organic layer is separated, washed, dried, and concentrated to yield the intermediate, ethyl (2,3-dihydrobenzofuran-5-yl)(oxo)acetate.

Step 2: Wolff-Kishner-Huang Minlon Reduction

The ketoester intermediate is hydrolyzed to the corresponding α-keto acid. This is then subjected to a Wolff-Kishner-Huang Minlon reduction. The keto acid is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction mixture is heated to a high temperature to facilitate the reduction of the ketone to a methylene group, affording 2-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Step 3: Dehydrogenation to this compound

The 2-(2,3-dihydrobenzofuran-5-yl)acetic acid is then dehydrogenated to introduce the double bond in the furan ring. This can be achieved using a variety of oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures. The product is then purified by crystallization or chromatography.

Data Summary
ParameterStep 1: AcylationStep 2: ReductionStep 3: DehydrogenationOverall
Yield Data not availableData not availableData not availableData not available
Purity Data not availableData not availableData not availableData not available
Reagents 2,3-Dihydrobenzofuran, Ethyl oxalyl chloride, AlCl₃Hydrazine hydrate, KOHDDQ or Sulfur-
Solvents DichloromethaneDiethylene glycolDioxane or high-boiling solvent-
Temperature 0 °C to room temp.High temperatureHigh temperature-
Reaction Time Several hoursSeveral hoursSeveral hours-

Note: Specific quantitative data for the yield and purity of each step in this direct route to the unsaturated acid were not available in the searched literature. The presented protocol is based on analogous reactions for the synthesis of the dihydro- derivative.

Synthetic Route 2: Synthesis from a Pre-formed Benzofuran (Hypothetical)

A plausible alternative approach involves starting with a 5-substituted benzofuran and introducing the acetic acid moiety. This convergent strategy can be more efficient if a suitable starting material is accessible. A hypothetical route starting from 5-bromobenzofuran is outlined below.

Experimental Protocol (Hypothetical)

Step 1: Palladium-Catalyzed Cross-Coupling

5-Bromobenzofuran could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene derivative (e.g., trimethylsilylacetylene). This would be followed by deprotection to yield 5-ethynylbenzofuran.

Step 2: Hydration and Oxidation

The resulting alkyne could then be hydrated, for example, using mercury(II) sulfate in aqueous sulfuric acid, to yield 5-acetylbenzofuran. Subsequent oxidation of the methyl ketone, for instance, through a haloform reaction, would lead to the formation of this compound.

Data Summary
ParameterStep 1: Cross-CouplingStep 2: Hydration & OxidationOverall
Yield Data not availableData not availableData not available
Purity Data not availableData not availableData not available
Reagents 5-Bromobenzofuran, TMS-acetylene, Pd catalystHgSO₄, H₂SO₄, NaOH, Br₂-
Solvents Organic solvent (e.g., THF, DMF)Water, Dioxane-
Temperature Varies with catalystVaries-
Reaction Time Several hoursSeveral hours-

Note: This is a proposed synthetic route. Experimental data for this specific sequence is not currently available in the searched literature.

Comparison of Synthetic Routes

Due to the limited availability of direct experimental data for the synthesis of this compound, a quantitative comparison of the two routes is challenging. However, a qualitative assessment can be made:

  • Route 1 starts from a simple, commercially available heterocyclic compound. The reaction conditions for the initial steps are standard, but the final dehydrogenation step might require harsh conditions and careful optimization to avoid side reactions. The overall route is linear and may have a lower overall yield.

  • Route 2 is a more convergent approach that could potentially be higher yielding if the starting 5-bromobenzofuran is readily available or can be synthesized efficiently. The palladium-catalyzed cross-coupling reactions are generally robust and high-yielding, but the subsequent functional group transformations would need to be optimized.

Logical Workflow for Route Selection

The choice between these synthetic strategies will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for selecting the optimal route.

Synthetic Route Selection Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize This compound check_availability Check Availability and Cost of Starting Materials start->check_availability dihydrobenzofuran_available 2,3-Dihydrobenzofuran Readily Available? check_availability->dihydrobenzofuran_available bromobenzofuran_available 5-Bromobenzofuran Readily Available? check_availability->bromobenzofuran_available dihydrobenzofuran_available->bromobenzofuran_available No route1 Consider Route 1: Multi-step Synthesis from 2,3-Dihydrobenzofuran dihydrobenzofuran_available->route1 Yes bromobenzofuran_available->dihydrobenzofuran_available No route2 Consider Route 2: Synthesis from 5-Bromobenzofuran bromobenzofuran_available->route2 Yes optimize_dehydrogenation Optimize Dehydrogenation Step route1->optimize_dehydrogenation optimize_coupling Optimize Cross-Coupling and Subsequent Transformations route2->optimize_coupling compare_efficiency Compare Overall Yield, Cost, and Scalability optimize_dehydrogenation->compare_efficiency optimize_coupling->compare_efficiency select_route Select Optimal Synthetic Route compare_efficiency->select_route

Caption: Logical workflow for selecting a synthetic route.

Conclusion

This guide has presented two potential synthetic routes to this compound. While a definitive quantitative comparison is not yet possible due to a lack of published data for the direct synthesis of the target molecule, the information provided on the synthesis of a close analog and a hypothetical convergent route offers a solid foundation for further experimental investigation. Researchers are encouraged to use this guide as a starting point for their own optimization and development of an efficient synthesis for this important pharmaceutical intermediate.

Safety Operating Guide

Proper Disposal of 2-(Benzofuran-5-YL)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(Benzofuran-5-YL)acetic acid should be treated as hazardous chemical waste. It must be collected in a designated, properly labeled container and disposed of through an approved waste disposal facility. Under no circumstances should it be discharged into the sewer system or mixed with general laboratory trash.

This guide provides essential procedural information for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific environmental health and safety (EHS) guidelines.

Hazard Profile and Safety Precautions

Key Safety Information:

Hazard CategoryPrecautionary Statement
Skin Irritation Avoid contact with skin. If contact occurs, wash thoroughly with soap and water.[1]
Eye Irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Experimental Workflow for Disposal

The proper disposal of this compound follows a regulated procedure to ensure safety and environmental compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.

DisposalWorkflow cluster_0 Step 1: In-Lab Handling & Segregation cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Storage & Disposal A Generation of This compound Waste (Solid) B Segregate as Solid Organic Acid Waste A->B  Immediately after use   C Place in a designated, leak-proof, and compatible waste container B->C D Label container with: 'Hazardous Waste - Solid Organic Acid' and full chemical name C->D  Securely close lid   E Store in a designated Satellite Accumulation Area (SAA) D->E F Arrange for pickup by Institution's EHS or licensed waste contractor E->F  When container is full  or as per schedule   G Final Disposal at an Approved Waste Disposal Facility F->G

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the proper disposal of this compound from the laboratory bench to its final collection point.

Materials Required:

  • Designated hazardous waste container (leak-proof, with a secure lid, compatible with acidic solids)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Waste Segregation:

    • At the point of generation, identify this compound waste as a solid organic acid.

    • Do not mix this waste with other waste streams such as halogenated solvents, bases, or oxidizers.[4] Incompatible materials can lead to dangerous chemical reactions.[4]

  • Containerization:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container.

    • The container must be made of a material compatible with organic acids; avoid using metal containers.[5]

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.

  • Labeling:

    • Affix a hazardous waste label to the container immediately.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations)

      • The primary hazard(s) (e.g., "Irritant," "Solid Organic Acid")

      • The date of accumulation

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be away from general traffic, sources of ignition, and incompatible chemicals.[1]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

  • Final Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6]

    • Follow their specific procedures for scheduling a waste collection.

Important Considerations:

  • Spill Cleanup: In the event of a spill, absorb the solid material with an inert absorbent (e.g., vermiculite, sand).[2] The resulting cleanup debris is also considered hazardous waste and must be placed in the same waste container.[7]

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that are contaminated with this compound must also be disposed of as solid hazardous waste.[5]

  • Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations.[2] Always consult your institution's specific waste management plan.

References

Personal protective equipment for handling 2-(Benzofuran-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Benzofuran-5-YL)acetic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Eyes Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.To protect eyes from splashes and airborne particles.[1]
Body Laboratory coat and close-toed footwear.To protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.To prevent inhalation of potentially irritating particles.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to minimize exposure and ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with the compound in a designated, well-ventilated area, such as a chemical fume hood.[1][2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Gather Materials: Have all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers prepared before starting work.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[3]

  • Weighing: If weighing the compound, do so within the ventilated enclosure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling the compound.[1][2]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Place the compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a suitable, clearly labeled, and sealed waste container.[1][2][3]

2. Storage of Waste:

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant.[2][4]

  • Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not allow the product to enter drains, other waterways, or the soil.[1][2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare work area (fume hood) - Assemble equipment handling Handling - Weigh/transfer compound - Perform experiment prep->handling Proceed cleanup Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment handling->cleanup Experiment Complete disposal Waste Disposal - Segregate waste - Label and seal container cleanup->disposal Waste Ready end End of Process - Remove PPE - Wash hands disposal->end Final Step

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.